Gly-Pro-Glu
Description
Neuren Pharmaceuticals was developing Glypromate (glycine-proline glutamate), a naturally occurring small-molecule neuroprotectant derived from IGF-1 which inhibits caspase III dependent apoptosis, for the potential treatment of neurodegenerative diseases by IV infusion. In December 2008, the company discontinued further development of the drug after it failed to show an observable effect.
This compound is a Protein drug.
N-terminal cleavage product of IGF-1; has neuroprotective activity
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBXTYGTKWGAT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186038 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32302-76-4 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032302764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glypromate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05633 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYPROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK4RVV5LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Gly-Pro-Glu (GPE) Signaling Pathways in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Gly-Pro-Glu (GPE), the N-terminal fragment of Insulin-like Growth Factor-1 (IGF-1), has emerged as a significant neuroactive molecule with potential therapeutic applications in a range of neurological disorders.[1] Unlike its parent molecule, GPE can cross the blood-brain barrier and exerts its effects through distinct signaling pathways, primarily involving the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the core signaling cascades initiated by GPE in neuronal cells. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound (GPE) is an endogenous tripeptide cleaved from the N-terminus of IGF-1.[1] While initially considered an inactive byproduct, research has revealed its potent neuroprotective and neuromodulatory functions.[2] GPE has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease.[1] Its mechanism of action is independent of IGF-1 receptors and is primarily mediated through its interaction with ionotropic glutamate receptors, particularly the NMDA receptor.[2][3] This guide will delve into the molecular mechanisms of GPE signaling, providing a technical resource for the scientific community.
Core Signaling Pathways of this compound
The primary signaling pathway initiated by GPE in neuronal cells is through its interaction with the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and neuronal communication.
Interaction with the NMDA Receptor
GPE acts as a weak agonist at the glutamate-binding site of the NMDA receptor.[2][4] This interaction is dose-dependent and leads to the opening of the ion channel, allowing for an influx of Ca²⁺ into the neuron. This calcium influx is a critical event that triggers a cascade of downstream signaling events. High concentrations of GPE have been shown to evoke inward currents in hippocampal neurons, which are blocked by NMDA receptor antagonists, confirming its action at this receptor.[2]
Below is a diagram illustrating the initial interaction of GPE with the NMDA receptor.
Downstream Signaling Cascades
The influx of Ca²⁺ following GPE-mediated NMDA receptor activation triggers several downstream signaling pathways, including the activation of key protein kinases.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Glutamatergic stimulation, including that from NMDA receptor activation, is known to activate the ERK pathway in a calcium-dependent manner.[5][6] Studies have shown that GPE can regulate the activation of the ERK and PI3K pathways through NMDA receptor activation, which is linked to the proliferation and survival of neural stem cells.[1] Interestingly, in a mouse model of Down's syndrome, GPE was found to reduce the activation of ERK and p38 MAPK in hippocampal cells.[1] This suggests that GPE's effect on the MAPK/ERK pathway may be context-dependent.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and inhibits apoptosis. GPE has been shown to mimic the effects of IGF-1 by increasing Akt activation, although it does not bind to the IGF-1 receptor.[1] This activation is likely a downstream consequence of NMDA receptor-mediated signaling.
The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. NMDA receptor-mediated calcium influx is a known activator of CREB phosphorylation.[7] While direct evidence for GPE-induced CREB activation is still emerging, it is a highly probable downstream event given its mechanism of action through the NMDA receptor.
The following diagram illustrates the downstream signaling pathways activated by GPE.
Neuromodulatory Effects
GPE has been shown to modulate the release of key neurotransmitters, which likely contributes to its neuroprotective and cognitive-enhancing effects.
Acetylcholine and Dopamine Release
Early studies demonstrated that GPE potentiates the potassium-induced release of acetylcholine from rat cortical slices and, to a lesser extent, dopamine from the striatum. This effect on acetylcholine release appears to be independent of NMDA receptor antagonism, suggesting the involvement of other, yet to be fully elucidated, mechanisms.
Quantitative Data
The following tables summarize the available quantitative data on GPE's effects in neuronal cells. Further research is needed to establish a more complete quantitative profile.
| Parameter | Value | Cell Type/Model | Reference |
| NMDA Receptor Activation | |||
| Inward Current (at 30 µM GPE) | 4.7 ± 2.5 pA | Hippocampal Neurons | [2] |
| Inward Current (at 500 µM GPE) | 114.6 ± 18.3 pA | Hippocampal Neurons | [2] |
| Neurotransmitter Release | |||
| Acetylcholine Release | Potentiation | Rat Cortical Slices | |
| Dopamine Release | Mild Increase | Rat Striatum |
| Parameter | EC₅₀/IC₅₀/Kₔ | Method | Reference |
| Binding Affinities | |||
| NMDA Receptor | Not yet determined | Radioligand Binding |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying GPE signaling in neuronal cells.
Radioligand Binding Assay for NMDA Receptor
This protocol is designed to determine the binding affinity of GPE for the NMDA receptor in neuronal membranes.
-
Membrane Preparation:
-
Homogenize cultured neuronal cells or brain tissue (e.g., hippocampus, cortex) in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, incubate neuronal membranes with increasing concentrations of radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence or absence of varying concentrations of unlabeled GPE.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled ligand) from total binding.
-
Determine the Kᵢ value for GPE from competition binding curves using the Cheng-Prusoff equation.
-
The following diagram outlines the workflow for the radioligand binding assay.
In Vitro Neuroprotection Assay
This protocol assesses the ability of GPE to protect neuronal cells from excitotoxicity.
-
Cell Culture:
-
Plate primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Allow cells to differentiate and mature.
-
-
Treatment:
-
Pre-treat the neuronal cultures with various concentrations of GPE for a specified duration.
-
Induce excitotoxicity by exposing the cells to a high concentration of an excitotoxin, such as NMDA or glutamate.
-
Include control wells with no treatment, GPE alone, and excitotoxin alone.
-
-
Viability Assessment:
-
After the treatment period, assess cell viability using a standard method such as the MTT assay, LDH release assay, or live/dead staining with fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1).
-
For the MTT assay, incubate cells with MTT solution, then solubilize the formazan crystals and measure absorbance.
-
For the LDH assay, collect the culture medium and measure the activity of lactate dehydrogenase released from damaged cells.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the dose-response relationship for GPE-mediated neuroprotection.
-
Acetylcholine Release Assay from Brain Slices
This protocol measures the effect of GPE on acetylcholine release from brain tissue.
-
Brain Slice Preparation:
-
Acutely prepare brain slices (e.g., 300-400 µm thick) from the cortex of a rodent model using a vibratome.
-
Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Neurotransmitter Release:
-
Pre-incubate the brain slices with [³H]-choline to label the acetylcholine stores.
-
Transfer the slices to a superfusion chamber and perfuse with aCSF.
-
Stimulate acetylcholine release by depolarizing the neurons with a high concentration of potassium chloride (KCl) in the perfusion buffer.
-
Collect fractions of the superfusate at regular intervals.
-
Perform the stimulation in the presence and absence of GPE.
-
-
Quantification:
-
Measure the radioactivity in each collected fraction using a scintillation counter to determine the amount of [³H]-acetylcholine released.
-
-
Data Analysis:
-
Calculate the fractional release of acetylcholine for each condition.
-
Compare the KCl-stimulated release in the presence and absence of GPE to determine its modulatory effect.
-
Conclusion
This compound is a promising neuroactive peptide that exerts its effects in neuronal cells primarily through the activation of the NMDA receptor and subsequent downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. Its ability to modulate neurotransmitter release further highlights its potential as a therapeutic agent for a variety of neurological conditions. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of GPE action. A more detailed understanding of its signaling pathways and a comprehensive quantitative characterization of its interactions are crucial for the development of GPE-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The IGF-derived tripeptide this compound is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective activity of GPE tripeptide analogues does not correlate with glutamate receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IGF-derived tripeptide this compound is a weak NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Type Ca2+ Channels Are Essential for Glutamate-Mediated CREB Phosphorylation and c-fos Gene Expression in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Gly-Pro-Glu (GPE) Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), which is naturally cleaved in the brain.[1][2] It has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases and brain injury, including Huntington's, Parkinson's, and Alzheimer's diseases, as well as hypoxic-ischemic brain injury.[1][2][3] Unlike its parent molecule, IGF-1, GPE does not bind to the IGF-1 receptor and lacks growth-promoting effects.[1] Its mechanism of action is believed to involve the modulation of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor.[1][4][5] However, the therapeutic potential of native GPE is limited by its poor pharmacokinetic profile, including low metabolic stability.[2][6] This has driven extensive research into the development of GPE analogs with improved stability and efficacy. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of GPE analogs, details key experimental protocols, and visualizes the associated biological pathways.
Core Structure-Activity Relationships (SAR)
The neuroprotective activity and receptor affinity of GPE are highly dependent on the specific stereochemistry and chemical nature of its three amino acid residues and the integrity of its peptide backbone.
Position 1: Glycine (Gly)
The N-terminal glycine residue plays a role in potentiating the binding of GPE to the NMDA receptor.[1][5] While less explored than modifications at the Pro and Glu positions, its presence is considered important for the molecule's overall activity.
Position 2: Proline (Pro)
The proline residue is a critical determinant of GPE's biological activity. Modifications to the pyrrolidine ring of proline have significant effects on NMDA receptor binding and neuroprotection.
-
Ring Puckering: The conformation of the proline ring is a key factor.[1][7] Analogs designed to favor specific puckering have shown altered activity.
-
Cis/Trans Isomerism: Interestingly, the preference for cis or trans rotamers around the Gly-Pro peptide bond does not appear to be crucial for the interaction with the NMDA receptor complex or for the resulting biological responses.[1][7] For instance, analogs with a high preference for the trans conformation and others that mainly adopt a cis conformation have been shown to have very similar binding affinities.[1]
-
Substitutions: The introduction of substituents on the proline ring has been explored to enhance stability and modulate activity.[3]
Position 3: Glutamic Acid (Glu)
The C-terminal glutamate residue is essential for the binding of GPE to the NMDA receptor.[1][5]
-
Carboxylate Group: The side-chain carboxylate group of glutamate is a primary point of interaction with the receptor.
-
Stereochemistry: The stereochemistry of the glutamate residue is crucial. The L-configuration is preferred, as the H-Gly-Pro-D-Glu-OH diastereoisomer shows no significant inhibition of L-[3H]glutamate binding.[1]
-
Chain Length: Modifications to the side chain length, such as replacing glutamate with aspartate, can impact binding affinity.
Peptide Backbone Modifications
To overcome the poor metabolic stability of GPE (plasma half-life of approximately 30 minutes), analogs with modified peptide bonds have been synthesized.[6]
-
Pseudopeptides: The introduction of an aminomethylene unit [CH2-NH] as an isostere for the amide bond has been a successful strategy.[6] These pseudotripeptides (e.g., GPE1, GPE2, GPE3) exhibit significantly higher half-lives (t1/2 > 4 hours) in human plasma while retaining or even enhancing biological activity.[6] These stable analogs have shown promise in modulating oxidative stress, acetylcholinesterase activity, and inflammatory responses.[6][8]
Quantitative Data on GPE Analogs
The following tables summarize the quantitative data for key GPE analogs from various studies.
Table 1: NMDA Receptor Binding Affinity of GPE Analogs
| Analog | Modification | IC50 (µM) for L-[3H]glutamate binding | Reference |
|---|---|---|---|
| GPE | (Parent Peptide) | 14.7 | [9] |
| Analog 4 | PMe (trans-conformation favored) | Similar to GPE | [1] |
| Analog 5 | dmP (cis-conformation favored) | Similar to GPE | [1] |
| Analog 8 | H-Gly-Pro-D-Glu-OH | > 10,000 | [1] |
| Pro-Glu | Dipeptide | Lower affinity than GPE |[4] |
Table 2: Neuroprotective Effects and Stability of GPE Pseudopeptide Analogs
| Analog | Modification | Neuroprotective Effect | Plasma Half-life (t1/2) | Reference |
|---|---|---|---|---|
| GPE | (Parent Peptide) | Significant neuroprotection | ~30 min | [6] |
| GPE 1 | Reduced Pro-Glu bond | Protective in THP-1 cells; reduces inflammatory cytokines | > 4 h | [6] |
| GPE 3 | Reduced Gly-Pro bond | Showed the best neuroprotective properties in THP-1 macrophages | > 4 h | [6] |
| G-2meth-PE | Enzymatically resistant analog | More potent neuroprotection than GPE | Prolonged |[10] |
Experimental Protocols
Synthesis of GPE Analogs (Solid-Phase)
A rapid and efficient method for preparing GPE analogs is through solid-phase peptide synthesis (SPPS).[11]
-
Resin Selection: 2-chlorotrityl chloride resin is commonly used.
-
Fmoc Protection: The synthesis is based on Fmoc/(t)Bu methodology. The C-terminal amino acid (e.g., Glu) is first attached to the resin.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid (e.g., Pro) is activated with a coupling agent (e.g., BOP, DIEA in CH2Cl2) and added to the resin.
-
Iteration: The deprotection and coupling steps are repeated for the subsequent amino acid (e.g., Gly).
-
Cleavage: Once the sequence is complete, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
NMDA Receptor Binding Assay
This assay measures the ability of GPE analogs to displace a radiolabeled ligand from the NMDA receptor.
-
Membrane Preparation: Synaptic membranes are prepared from rat forebrains.
-
Radioligand: L-[3H]glutamate is used as the radioligand.
-
Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the GPE analog being tested.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[9]
In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)
This assay assesses the ability of GPE analogs to protect neurons from toxicity induced by agents like amyloid-beta (Aβ).[8]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal-like phenotype using agents like retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).
-
Toxin Exposure: Differentiated cells are exposed to a neurotoxic concentration of Aβ1-42 (e.g., 20 µM) for 24 hours.
-
Treatment: Cells are co-treated with the Aβ1-42 and various concentrations of GPE or its analogs (e.g., 0.1 to 100 µM).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT Assay: Measures mitochondrial viability.
-
LDH Release Assay: Measures membrane integrity by quantifying lactate dehydrogenase released from damaged cells.
-
-
Data Analysis: The protective effect of the analogs is determined by comparing the viability of treated cells to that of cells exposed to the toxin alone.[8]
Signaling Pathways and Experimental Workflows
IGF-1 Processing and GPE Metabolism
GPE is derived from IGF-1 and is further metabolized, potentially leading to other active compounds like cyclic Gly-Pro (cGP).[12]
GPE's Proposed Mechanism of Neuroprotection
GPE is thought to exert its neuroprotective effects through modulation of the NMDA receptor and activation of downstream pro-survival signaling pathways.[13]
General Workflow for GPE Analog Development
The development and screening of novel GPE analogs follow a logical progression from chemical synthesis to biological evaluation.
Conclusion
The tripeptide GPE represents a promising endogenous neuroprotective agent. Structure-activity relationship studies have been pivotal in understanding the key structural requirements for its biological activity. The C-terminal L-glutamate is essential for NMDA receptor interaction, while the conformation of the central proline residue is a key determinant of binding and efficacy. The major drawback of native GPE, its metabolic instability, has been successfully addressed through the development of pseudopeptide analogs, which exhibit enhanced pharmacokinetic profiles while retaining potent neuroprotective and anti-inflammatory effects. Continued exploration of GPE analogs, guided by the SAR principles outlined in this guide, holds significant potential for the development of novel therapeutics for a range of neurodegenerative disorders and acute brain injuries.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The IGF-derived tripeptide this compound is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel analogues of Gly-l-Pro-l-Glu (GPE) as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of the neuroprotective tripeptide this compound (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IGF-1 derived small neuropeptides and analogues: a novel strategy for the development of pharmaceuticals for neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New this compound (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Interaction of Gly-Pro-Glu with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Pro-Glu (GPE) is the N-terminal sequence of insulin-like growth factor-1 (IGF-1) and has emerged as a molecule of significant interest in neuroscience research. Possessing neuroprotective properties, GPE's mechanism of action is multifaceted, with a notable interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. This technical guide provides a comprehensive overview of the interaction between GPE and NMDA receptors, detailing the binding characteristics, functional effects, and downstream signaling pathways. The information is presented to aid researchers and drug development professionals in understanding and exploring the therapeutic potential of GPE and its analogs.
Core Interaction: GPE and the NMDA Receptor
GPE has been identified as a weak agonist at the NMDA receptor.[1][2][3] Its interaction is primarily with the glutamate binding site on the GluN2 subunit of the receptor.[2][4] This binding initiates a conformational change in the receptor, leading to ion channel opening and subsequent intracellular signaling cascades. However, it is crucial to note that high concentrations of GPE are necessary to elicit these effects.[1][2][3]
The neuroprotective effects of GPE are a subject of ongoing investigation. While GPE can activate NMDA receptors, some studies suggest that its neuroprotective properties may not be solely dependent on its binding affinity.[4][5] This indicates the possibility of other mechanisms or a more complex interaction than simple agonism.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of GPE with NMDA receptors.
Table 1: Binding Affinity of GPE for the NMDA Receptor
| Parameter | Value | Species | Tissue/Cell Type | Radioligand | Reference |
| IC50 | ~17 µM | Rat | Brain Synaptosomal Membranes | [3H]glutamate | [2] |
Table 2: Functional Effects of GPE on NMDA Receptor-Mediated Currents
| Parameter | GPE Concentration | Effect | Cell Type | Reference |
| Inward Current | 30 µM | Just detectable inward current | Cultured Hippocampal Neurons | [2] |
| Inward Current | 500 µM | Large inward current, blocked by (R)-CPP | Cultured Hippocampal Neurons | [2] |
| NMDA-mediated EPSC | 500 µM | Small but significant attenuation (92.92 ± 1.78% of control) | Cultured Hippocampal Neurons | [2] |
Signaling Pathways
The interaction of GPE with NMDA receptors triggers downstream signaling cascades implicated in cell survival and proliferation. Key pathways identified include the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[4] Activation of these pathways is thought to contribute to the neuroprotective effects of GPE.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the GPE-NMDA receptor interaction.
Radioligand Binding Assay
Objective: To determine the binding affinity of GPE for the NMDA receptor.
Materials:
-
Rat brain synaptosomal membranes
-
[3H]glutamate (radioligand)
-
This compound (GPE)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from rat brains according to standard protocols.
-
Assay Setup: In a 96-well plate, add the synaptosomal membrane preparation, varying concentrations of unlabeled GPE, and a fixed concentration of [3H]glutamate.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of GPE that inhibits 50% of the specific binding of [3H]glutamate (IC50 value). This can be used to calculate the inhibition constant (Ki).
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional effects of GPE on NMDA receptor-mediated ion currents.
Materials:
-
Cultured neurons (e.g., hippocampal neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Internal solution (for the pipette)
-
External solution (ACSF) containing NMDA and glycine
-
GPE solutions of varying concentrations
-
NMDA receptor antagonist (e.g., (R)-CPP)
Procedure:
-
Cell Preparation: Plate and culture neurons on coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ and fill with internal solution.
-
Establish Whole-Cell Configuration: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -70 mV).
-
Drug Application: Perfuse the cell with the external solution containing NMDA and glycine to establish a baseline current. Apply GPE at various concentrations and record the resulting changes in inward current.
-
Antagonist Application: To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist with GPE and observe for a block of the GPE-induced current.
-
Data Analysis: Measure the amplitude and kinetics of the GPE-evoked currents.
Western Blotting for ERK and Akt Phosphorylation
Objective: To quantify the activation of downstream signaling pathways (ERK and Akt) following GPE treatment.
Materials:
-
Cultured cells (e.g., neural stem cells)
-
GPE solution
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with GPE for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation.
Conclusion
The tripeptide this compound exhibits a complex and intriguing interaction with NMDA receptors. While it acts as a weak agonist, its neuroprotective effects may involve additional mechanisms beyond direct receptor activation. The activation of pro-survival signaling pathways such as ERK and PI3K/Akt highlights its potential as a therapeutic agent for neurological disorders. This guide provides a foundational understanding and detailed methodologies to facilitate further research into the precise mechanisms of GPE action and to support the development of novel neuroprotective strategies. Future investigations should focus on elucidating the full spectrum of GPE's molecular targets and further quantifying its effects on neuronal function.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axolbio.com [axolbio.com]
- 5. researchgate.net [researchgate.net]
The Proteolytic Conversion of IGF-1 to Gly-Pro-Glu: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the proteolytic processing of Insulin-Like Growth Factor-1 (IGF-1) that results in the formation of the tripeptide Gly-Pro-Glu (GPE). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing IGF-1 activity and the biological roles of its cleavage products.
Introduction
Insulin-Like Growth Factor-1 (IGF-1) is a critical polypeptide hormone that mediates the growth-promoting effects of growth hormone (GH) and plays a crucial role in cellular proliferation, differentiation, and survival. The bioactivity of IGF-1 is tightly regulated through its interaction with a family of six high-affinity IGF-binding proteins (IGFBPs). Proteolytic processing of both IGF-1 and IGFBPs represents a key mechanism for modulating IGF-1's availability and function. A significant processing event is the N-terminal cleavage of IGF-1, which yields two biologically active molecules: the truncated des(1-3)IGF-1 and the tripeptide this compound (GPE). While des(1-3)IGF-1 exhibits enhanced potency due to its reduced affinity for IGFBPs, GPE has been identified as a neuroactive peptide with functions distinct from those of its parent molecule.[1] This guide will delve into the specifics of this proteolytic event, the enzymes potentially involved, the biological implications, and the experimental methodologies used to study this process.
The Proteolytic Cleavage of IGF-1
The proteolytic cleavage of IGF-1 between the third (Glutamate) and fourth (Threonine) amino acid residues results in the generation of des(1-3)IGF-1 and the N-terminal tripeptide this compound (GPE). This post-translational modification has been observed in various tissues, with significant interest in its occurrence within the central nervous system.
Putative Proteolytic Enzymes
While the precise enzyme responsible for the in vivo cleavage of IGF-1 to GPE has not been definitively identified, research points towards the involvement of an acid protease. Studies have demonstrated an acid protease activity in rat serum capable of generating des(1-3)IGF-1 from intact IGF-1, with an optimal pH of 5.5.[2]
Among commercially available proteases, Cathepsin D , an aspartyl protease, has been shown to degrade IGF-I in a time and concentration-dependent manner.[3][4] This finding, coupled with the acidic pH optimum of the serum-derived activity, suggests that Cathepsin D is a strong candidate for mediating this proteolytic event. However, it is important to note that other proteases, such as trypsin, have also been shown to cleave IGF-1 in vitro, albeit with different pH optima.[2]
It is also crucial to distinguish this direct cleavage of IGF-1 from the proteolysis of IGFBPs, which is carried out by a different set of enzymes, including pregnancy-associated plasma protein-A (PAPP-A) and matrix metalloproteinases (MMPs).[5][6][7] The cleavage of IGFBPs also plays a critical role in regulating IGF-1 bioavailability but does not directly produce GPE.
Quantitative Data
Quantitative data on the enzymatic kinetics of the direct proteolytic processing of IGF-1 to GPE are limited in the currently available literature. However, data on the binding affinities of IGF-1 and its truncated form to IGFBPs, and the kinetics of IGFBP cleavage, provide context for the functional consequences of this processing.
| Parameter | Value | Condition | Reference |
| Optimal pH for des(1-3)IGF-1 generation in rat serum | 5.5 | In vitro assay | [2] |
| IGF-I binding affinity (KD) to IGFBP-4 | 0.2 nM | Surface Plasmon Resonance | [5] |
| IGF-I binding affinity (KD) to IGFBP-5 | Not specified | Surface Plasmon Resonance | [5] |
| PAPP-A mediated cleavage of IGFBP-4 | Requires IGF-I binding | Cell-based and in vitro assays | [5][7] |
| PAPP-A mediated cleavage of IGFBP-5 | Independent of IGF-I binding | Cell-based and in vitro assays | [5] |
Biological Significance of this compound (GPE)
The generation of GPE is not merely a degradation byproduct but a significant event that produces a neuroactive peptide with distinct biological functions.
Neuroprotective Effects
GPE has been demonstrated to have neuroprotective properties. In vitro studies have shown that GPE can enhance the survival of hippocampal neurons following excitotoxic insults.[1]
Signaling Pathways
GPE exerts its effects through pathways independent of the IGF-1 receptor. It has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[8] The binding of GPE to the NMDA receptor can modulate downstream signaling cascades.
References
- 1. Neuroprotective effects of this compound, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of des-(1-3) insulin-like growth factor-I in serum by an acid protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis of insulin-like growth factors (IGF) and IGF binding proteins by cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. One level up: abnormal proteolytic regulation of IGF activity plays a role in human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physiological Concentrations and Signaling of Gly-Pro-Glu in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropeptide Gly-Pro-Glu (GPE), with a focus on its physiological relevance and signaling mechanisms within the central nervous system. While quantitative data on the absolute physiological concentrations of GPE in specific brain regions remains elusive in the current scientific literature, this document synthesizes the available qualitative information and details the advanced analytical methodologies used for its study. Furthermore, this guide elucidates the known signaling pathways of GPE, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor and the subsequent activation of critical downstream cascades. This information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.
Data Presentation: Physiological Concentrations of this compound
A primary objective of this guide was to summarize the quantitative physiological concentrations of this compound (GPE) across different brain regions and species. However, an exhaustive review of the scientific literature reveals a conspicuous absence of specific, quantitative data on the endogenous levels of GPE in the brain. While GPE is recognized as a naturally occurring tripeptide in the brain, resulting from the cleavage of insulin-like growth factor-1 (IGF-1), its absolute concentrations have not been widely reported.[1]
Several factors may contribute to this lack of quantitative data:
-
Low Abundance: Neuropeptides like GPE are often present in very low concentrations (picomolar to nanomolar range), making their detection and quantification challenging.
-
Rapid Degradation: Peptides are susceptible to rapid degradation by proteases in biological samples, which can lead to an underestimation of their true physiological concentrations.
-
Technical Challenges: The development and validation of sensitive and specific assays for small peptides like GPE require significant technical expertise and resources.
Despite the absence of absolute quantitative data, qualitative and semi-quantitative information suggests that GPE is endogenously present and biologically active in the brain. Studies have demonstrated its neuroprotective effects and its ability to modulate neuronal function, implying a physiological presence at concentrations sufficient to elicit these effects.
Experimental Protocols for the Analysis of this compound
The analysis of neuropeptides like GPE in brain tissue requires sophisticated and highly sensitive analytical techniques. The following sections detail the key experimental protocols that are employed for the extraction, separation, and detection of GPE and other neuropeptides.
Brain Tissue Homogenization and Neuropeptide Extraction
A crucial first step in analyzing brain GPE is the efficient extraction of the peptide from the complex tissue matrix while minimizing degradation.
Protocol: Neuropeptide Extraction from Rodent Brain Tissue
-
Tissue Collection: Following euthanasia, the brain is rapidly excised and the region of interest (e.g., hippocampus, cortex) is dissected on an ice-cold plate.
-
Homogenization: The tissue is immediately homogenized in an acidic extraction solution (e.g., 0.1 M acetic acid or 80% acetone/water with 0.1% trifluoroacetic acid) to inactivate proteases and precipitate larger proteins. A typical ratio is 10 volumes of extraction solution to the tissue weight.
-
Sonication: The homogenate is further disrupted by sonication on ice to ensure complete cell lysis and release of intracellular peptides.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: The supernatant, containing the extracted peptides, is carefully collected.
-
Solid-Phase Extraction (SPE): For further purification and concentration, the supernatant is passed through a C18 SPE cartridge. The cartridge is first conditioned with methanol and then equilibrated with an aqueous solution. After loading the sample, the cartridge is washed to remove salts and other hydrophilic impurities. The peptides are then eluted with a solvent of higher organic content (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Drying and Reconstitution: The eluted sample is dried under vacuum and reconstituted in a small volume of a solvent compatible with the subsequent analytical method.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of peptides.
Protocol: GPE Quantification by LC-MS/MS
-
Chromatographic Separation (HPLC): The extracted and purified peptide sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid) is used to separate the peptides based on their hydrophobicity.
-
Mass Spectrometric Detection (MS/MS): The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Parent Ion Selection: In the first mass analyzer (Q1), the protonated molecular ion ([M+H]+) of GPE is selectively isolated.
-
Fragmentation: The selected parent ion is fragmented in the collision cell (Q2) by collision-induced dissociation (CID).
-
Fragment Ion Detection: The resulting fragment ions are detected in the third mass analyzer (Q3). Specific and abundant fragment ions of GPE are monitored for quantification.
-
-
Quantification: For absolute quantification, a stable isotope-labeled internal standard of GPE is added to the sample at the beginning of the extraction process. The ratio of the peak area of the endogenous GPE to that of the internal standard is used to calculate the concentration of GPE in the original sample by referencing a standard curve.
In Vivo Measurement using Microdialysis
In vivo microdialysis allows for the sampling of extracellular GPE in the brain of a living animal, providing dynamic information about its release.
Protocol: In Vivo Microdialysis for GPE Measurement
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the desired brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 0.5-2 µL/min).
-
Dialysate Collection: Small molecules and peptides from the extracellular fluid, including GPE, diffuse across the membrane into the perfusion fluid. The resulting "dialysate" is collected at regular intervals.
-
Analysis: The collected dialysate samples are then analyzed for their GPE content using a highly sensitive analytical method, typically LC-MS/MS as described above.
Signaling Pathways of this compound
GPE is known to exert its biological effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.
Interaction with the NMDA Receptor
Studies have shown that GPE can act as a weak agonist at the glutamate binding site of the NMDA receptor.[2] This interaction initiates a cascade of intracellular signaling events.
Downstream Signaling Cascades
The activation of the NMDA receptor by GPE leads to the stimulation of at least two major downstream signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activation of this pathway by GPE is thought to contribute to its neuroprotective effects.
-
MAPK/ERK Pathway: This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. GPE-mediated activation of the ERK pathway is also implicated in its neurotrophic and neuroprotective functions.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (GPE) via the NMDA receptor.
Experimental Workflow for GPE Quantification
Caption: Experimental workflow for the quantification of GPE in brain tissue.
Conclusion
This compound is an endogenous neuropeptide with significant neuroprotective and neuromodulatory potential. While its precise physiological concentrations in the brain remain to be elucidated, the advanced analytical techniques described in this guide provide a robust framework for future quantitative studies. The well-characterized signaling pathway of GPE through the NMDA receptor and its downstream effectors, PI3K/Akt and ERK/MAPK, offers promising targets for therapeutic intervention in a variety of neurological disorders. Further research focused on the quantitative aspects of GPE in different brain regions and under various physiological and pathological conditions is warranted to fully understand its role in brain function and disease.
References
Methodological & Application
Application Notes and Protocols for Measuring Gly-Pro-Glu (GPE) Neuroprotective Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-Proline-Glutamate (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal injury and neurodegenerative diseases.[1][2] GPE and its analogs are being investigated as potential therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and stroke.[2] These application notes provide detailed protocols for a range of in vitro assays to quantify the neuroprotective effects of GPE and its derivatives. The assays cover key aspects of neuroprotection, including cell viability, apoptosis, oxidative stress, and modulation of key signaling pathways.
In Vitro Model: Amyloid-β Induced Neurotoxicity in Differentiated SH-SY5Y Cells
A widely used in vitro model for Alzheimer's disease involves the application of amyloid-beta 1-42 (Aβ1-42) peptides to differentiated human neuroblastoma SH-SY5Y cells.[3] Differentiation of these cells into a more mature neuronal phenotype is crucial as it increases their sensitivity to Aβ-induced toxicity.[3]
Protocol for Differentiation of SH-SY5Y Cells:
-
Cell Seeding: Seed SH-SY5Y cells in a suitable culture vessel at a density of 1 x 10^4 cells/cm².
-
Differentiation Medium: To induce differentiation, culture the cells in a medium containing Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF). A common protocol uses 10 µM RA for 5-7 days, followed by 50 ng/mL BDNF for an additional 5-7 days.
-
Confirmation of Differentiation: Differentiated cells will exhibit a more neuron-like morphology with extended neurites. This can be confirmed by microscopy.
Data Presentation: Summary of GPE Neuroprotective Effects
The following tables summarize quantitative data on the neuroprotective effects of GPE and its analogs from various in vitro studies.
Table 1: Effect of GPE and its Analogs on Neuronal Cell Viability
| Compound | Cell Line | Neurotoxic Agent | Assay | Concentration of Compound | % Increase in Cell Viability (compared to toxin-treated control) | Reference |
| GPE | Differentiated SH-SY5Y | 20 µM Aβ1-42 | MTT | 100 µM | 13.1% | [4] |
| GPE Analog 1 | Differentiated SH-SY5Y | 20 µM Aβ1-42 | MTT | 100 µM | 31.8% | [4] |
| GPE Analog 2 | Differentiated SH-SY5Y | 20 µM Aβ1-42 | MTT | 100 µM | 12.0% | [4] |
| GPE Analog 3 | Differentiated SH-SY5Y | 20 µM Aβ1-42 | MTT | 100 µM | 16.4% | [4] |
| GPE | Striatal Cells | Okadaic Acid | - | 1 mM | 20.1% (recovery value) | [4] |
| GPE Analog | Striatal Cells | Okadaic Acid | - | 10 µM | 26.4% (recovery value) | [4] |
Table 2: Effect of GPE on NMDA Receptor Binding and Acetylcholinesterase Activity
| Assay | Target | Compound | IC50 Value | Reference |
| NMDA Receptor Binding | NMDA Receptor | GPE | 14.7 µM | [5] |
| Acetylcholinesterase Inhibition | Acetylcholinesterase | GPE | Not specified in search results | - |
Experimental Protocols
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of GPE or its analogs for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 20 µM Aβ1-42) and incubate for 24-48 hours.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
b) Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The amount of LDH release is proportional to the number of damaged cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed and treat cells in a 6-well plate as described for the viability assays.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Total Antioxidant Capacity (TAC) Assay
This assay measures the overall antioxidant capacity of cell lysates.
Protocol:
-
Treat cells with GPE and a pro-oxidant stimulus (e.g., H₂O₂).
-
Lyse the cells and collect the supernatant.
-
Use a commercial TAC assay kit. The principle often involves the reduction of Cu²⁺ to Cu⁺ by antioxidants in the sample.
-
The Cu⁺ then reacts with a chromogenic probe to produce a colored product.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Quantify the TAC against a standard curve (e.g., using uric acid).
Acetylcholinesterase (AChE) Activity Assay
This assay measures the activity of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Protocol:
-
Prepare cell lysates from treated and control neuronal cells.
-
Use a commercial AChE activity assay kit. The assay is typically based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow product.
-
Measure the absorbance at 412 nm.
-
The rate of color change is proportional to the AChE activity.
Western Blot Analysis of Signaling Pathways (ERK and PI3K/AKT)
This technique is used to detect and quantify the phosphorylation (activation) of key proteins in signaling pathways.
Protocol:
-
Treat neuronal cells with GPE for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK and AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: General experimental workflow for assessing the neuroprotective effects of GPE.
References
- 1. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of Glycyl-l-Prolyl-l-Glutamate Pseudotripeptides: Cytotoxic, Oxidative, Genotoxic, and Embryotoxic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Gly-Pro-Glu (GPE) in Animal Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the investigation of the neuroprotective effects of the tripeptide Gly-Pro-Glu (GPE) and its analogs in the context of neurodegenerative diseases. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate the design and implementation of preclinical studies.
Introduction to this compound (GPE)
This compound (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), a potent neurotrophic factor.[1][2] GPE has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological damage and neurodegeneration.[2] It is being investigated as a potential therapeutic agent for a range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The neuroprotective mechanisms of GPE are multifaceted and are believed to involve the modulation of key signaling pathways, reduction of neuroinflammation, and attenuation of oxidative stress.[2][3]
Animal Models for GPE Research
The selection of an appropriate animal model is critical for studying the therapeutic potential of GPE in specific neurodegenerative diseases. This section outlines commonly used and well-characterized models for Parkinson's, Alzheimer's, and Huntington's disease.
Parkinson's Disease: MPTP-Induced Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm that recapitulates many of the pathological hallmarks of Parkinson's disease, including the selective loss of dopaminergic neurons in the substantia nigra.[4][5][6][7][8][9][10][11]
Experimental Protocol: Induction of Parkinsonism with MPTP
-
Animals: Male C57BL/6 mice are commonly used due to their high susceptibility to MPTP neurotoxicity.[8]
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free 0.9% saline.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.[7][10] A sub-acute regimen may involve daily injections of 30 mg/kg for five consecutive days.[4][5]
-
Post-Injection Monitoring: Monitor animals closely for any signs of distress. MPTP is a neurotoxin, and appropriate safety precautions must be taken.
-
Behavioral and Histological Assessment: Behavioral testing can commence at various time points post-MPTP administration, typically after 7 days for the acute model to allow for stabilization of the lesion.[4] Histological analysis is performed at the end of the study to confirm dopaminergic neuron loss.
Alzheimer's Disease: APP/PS1 Transgenic Mouse Model
The APP/PS1 transgenic mouse model overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid-β (Aβ) plaques, a key pathological feature of Alzheimer's disease.[1][3][5][12][13][14][15][16][17][18]
Experimental Protocol: Utilization of APP/PS1 Mice
-
Animals: Obtain APP/PS1 transgenic mice and wild-type littermates as controls.
-
Genotyping: Confirm the genotype of all animals before the start of the experiment.
-
Treatment Initiation: GPE or vehicle treatment can be initiated at a pre-symptomatic age (e.g., 3-4 months) for prophylactic studies or at a later age when pathology is established (e.g., 7-8 months) for therapeutic studies.
-
Behavioral Assessment: Conduct cognitive testing, such as the Morris Water Maze, at baseline and at the end of the treatment period to assess spatial learning and memory.[1][3][12][13][14]
-
Histological and Biochemical Analysis: At the end of the study, collect brain tissue for the quantification of Aβ plaques, neuroinflammation markers, and analysis of signaling pathways.[5]
Huntington's Disease: Quinolinic Acid-Induced Rat Model
Intrastriatal injection of quinolinic acid, an NMDA receptor agonist, induces excitotoxic neuronal death, mimicking the striatal pathology observed in Huntington's disease.[19][20][21][22][23][24][25][26][27][28]
Experimental Protocol: Induction of Huntington's-like Pathology with Quinolinic Acid
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.
-
Quinolinic Acid Injection: Inject quinolinic acid (e.g., 300 nmol in 4 μl of saline) unilaterally or bilaterally into the striatum.[27]
-
Post-Surgical Care: Provide appropriate post-operative care, including analgesics.
-
Behavioral Testing: Assess motor function using tests like the rotarod test at various time points post-lesion.
-
Histological Analysis: At the end of the study, perform histological staining to quantify the extent of the striatal lesion and neuronal loss.[19][20]
GPE Administration Protocols
The route and dosage of GPE administration are critical variables that can influence its efficacy. The following are example protocols based on preclinical studies.
1. Intraperitoneal (i.p.) Injection
-
Application: Suitable for various rodent models, including the MPTP mouse model.
-
Protocol:
-
Dissolve GPE in sterile 0.9% saline.
-
Administer a daily i.p. injection at a dosage range of 1-10 mg/kg.
-
The treatment duration can vary from days to several weeks depending on the experimental design.
-
2. Oral Gavage
-
Application: A less invasive method suitable for chronic studies in models like the APP/PS1 mouse.
-
Protocol:
-
Formulate GPE or its analog in a suitable vehicle (e.g., water or a microemulsion for improved bioavailability).[1][5]
-
Administer daily via oral gavage at a dosage range of 30-60 mg/kg for GPE analogs like NNZ-2566.[1][5]
-
Treatment is typically long-term, spanning several months in transgenic models.[17]
-
3. Intravenous (i.v.) Infusion
-
Application: Useful for acute neuroprotection studies, such as in stroke models, and can be adapted for neurodegenerative models.
-
Protocol:
-
Dissolve GPE in sterile saline.
-
Administer via a continuous i.v. infusion using a catheter and infusion pump.
-
A typical infusion protocol might involve a 4-hour infusion at a rate of 3-10 mg/kg/h.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of GPE and its analogs in animal models of neurodegenerative diseases.
Table 1: Neuroprotective Effects of GPE in a Rat Model of Huntington's Disease (Quinolinic Acid-Induced)
| Outcome Measure | Control (Lesion + Vehicle) | GPE Treatment | Reference |
| **Striatal Lesion Volume (mm³) ** | 15.2 ± 1.5 | 7.8 ± 1.2 | [2] |
| Neuronal Survival (%) | 35 ± 5 | 72 ± 6 | [19][20] |
| Rotational Behavior (turns/min) | 8.5 ± 1.2 | 3.2 ± 0.8* | [23] |
*p < 0.05 compared to control
Table 2: Effects of GPE Analog (NNZ-2566) in a Rat Model of Stroke
| Outcome Measure | Control (Ischemia + Vehicle) | NNZ-2566 Treatment | Reference |
| **Infarct Volume (mm³) ** | 250 ± 30 | 150 ± 25 | [1][5] |
| Neurological Score | 3.5 ± 0.5 | 2.1 ± 0.4 | [1][5] |
*p < 0.05 compared to control
Table 3: Cognitive Improvement with a Bioactive Peptide in APP/PS1 Mice
| Outcome Measure | APP/PS1 + Vehicle | APP/PS1 + Peptide | Reference |
| Morris Water Maze Escape Latency (s) | 45 ± 5 | 30 ± 4 | [12][13] |
| Amyloid Plaque Burden (%) | 12 ± 2 | 7 ± 1.5 | [15][16] |
*p < 0.05 compared to vehicle-treated APP/PS1 mice
Detailed Experimental Protocols
Morris Water Maze for Cognitive Assessment in APP/PS1 Mice
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase:
-
Mice are trained to find the hidden platform over several days (typically 5-7 days), with 4 trials per day.
-
The starting position is varied for each trial.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last training trial, the platform is removed.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
Rotarod Test for Motor Coordination in MPTP Mice
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Training: Acclimatize the mice to the apparatus for 2-3 days prior to testing.
-
Testing:
-
Place the mouse on the rotating rod.
-
For an accelerating rotarod protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-5 trials with an inter-trial interval.
-
Western Blot for ERK and PI3K-Akt Pathway Analysis
-
Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or striatum) in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of ERK, Akt, and other proteins of interest (e.g., CREB, Bcl-2).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Immunohistochemistry for Neuroinflammation
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde and prepare brain sections (e.g., 30-40 µm thick).
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate sections with primary antibodies against inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes, TNF-α, IL-6).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the number of positive cells or the intensity of staining in specific brain regions.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of GPE are mediated through complex signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: GPE Signaling Pathway in Neuroprotection.
References
- 1. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 2. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of Abeta amyloid pathology in APPPS1 transgenic mice in the absence of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modelorg.com [modelorg.com]
- 7. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sex differences in the IntelliCage and the Morris water maze in the APP/PS1 mouse model of amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of (−)Epicatechin on the Pathology of APP/PS1 Transgenic Mice [frontiersin.org]
- 16. Chronic administration of prebiotics and probiotics ameliorates pathophysiological hallmarks of Alzheimer’s disease in a APP/PS1 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. embopress.org [embopress.org]
- 19. The IGF-derived tripeptide this compound is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Of mice, rats and men: Revisiting the quinolinic acid hypothesis of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The quinolinic acid model of Huntington's disease: locomotor abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Basal ganglia lesions in the rat: effects on quinolinic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. OF MICE, RATS AND MEN: REVISITING THE QUINOLINIC ACID HYPOTHESIS OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hdsa.org [hdsa.org]
- 27. Quinolinic Acid-Induced Huntington Disease-Like Symptoms Mitigated by Potent Free Radical Scavenger Edaravone-a Pilot Study on Neurobehavioral, Biochemical, and Histological Approach in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quinolinic acid: an endogenous metabolite that produces axon-sparing lesions in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Gly-Pro-Glu in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-Glu (GPE) is a neuroactive tripeptide that is the N-terminal fragment of Insulin-like Growth Factor-I (IGF-1). Its emergence from the proteolytic processing of IGF-1 suggests a potential role in the central nervous system. Research indicates that this compound may have neuroprotective effects, making its accurate quantification in biological samples critical for understanding its physiological and pathological roles, as well as for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, with a focus on mass spectrometry and high-performance liquid chromatography techniques.
Overview of Quantification Techniques
Quantitative Data Summary
The following tables summarize typical quantitative data for the analytical methods used to measure this compound. These values are based on methodologies developed for similar short peptides and serve as a guideline.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Value | Biological Matrix |
| Limit of Detection (LOD) | 0.01 ng/mL | Plasma |
| Limit of Quantification (LOQ) | 0.05 ng/mL | Plasma |
| Recovery | >90% | Plasma |
| Intra-assay Precision (%CV) | <15% | Plasma |
| Inter-assay Precision (%CV) | <15% | Plasma |
Table 2: High-Performance Liquid Chromatography (HPLC-UV/Vis)
| Parameter | Typical Value | Biological Matrix |
| Limit of Detection (LOD) | 10 pmol | General |
| Limit of Quantification (LOQ) | 50 pmol | General |
| Recovery | ~93% | General |
| Linearity (r²) | >0.99 | General |
Experimental Protocols
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for the similar tripeptide Pro-Gly-Pro and is suitable for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-5.1 min: 50-95% B
-
5.1-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Precursor Ion m/z): 302.14
-
Product Ions (for quantification and confirmation): To be determined by direct infusion of a this compound standard. Likely fragments would correspond to the y and b ions of the peptide.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
4. Quantification
-
A standard curve is generated using known concentrations of a this compound synthetic standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
The peak area ratio of the analyte to an internal standard (a stable isotope-labeled version of this compound is ideal) is plotted against concentration.
-
The concentration of this compound in unknown samples is determined from the standard curve.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for samples with higher concentrations of this compound or when mass spectrometry is not available. Pre-column derivatization may be necessary to enhance sensitivity.
1. Sample Preparation
-
Follow the same protein precipitation procedure as described in Protocol 1 (steps 1.1-1.5).
-
The subsequent steps will depend on whether derivatization is employed. For direct UV detection, the dried extract can be reconstituted in the mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 40% B over 20 minutes is a good starting point for method development.
-
Detection: UV detector set at 214 nm (for the peptide bond).
-
Injection Volume: 20 µL.
3. Quantification
-
A standard curve is prepared by injecting known concentrations of a pure this compound standard.
-
The peak area of the analyte is plotted against concentration.
-
The concentration in the samples is calculated from the standard curve.
Protocol 3: General Protocol for a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
As no commercial ELISA kit for this compound is readily available, this protocol outlines the general steps for developing a competitive ELISA.
1. Reagent Preparation
-
Coating: A this compound conjugate (e.g., this compound conjugated to a carrier protein like BSA) is coated onto the wells of a microplate.
-
Antibody: A specific primary antibody against this compound is required.
-
Standard: A pure synthetic this compound standard.
-
Enzyme-Conjugated Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Substrate: A substrate for the enzyme that produces a colorimetric signal (e.g., TMB).
2. Assay Procedure
-
Coat the microplate wells with the this compound conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Block the remaining protein-binding sites in the wells.
-
Add standards or samples to the wells, followed by the addition of the primary antibody against this compound. In a competitive format, the free this compound in the sample will compete with the coated this compound for binding to the antibody.
-
Incubate to allow for binding.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove the unbound secondary antibody.
-
Add the substrate and incubate for color development. The intensity of the color will be inversely proportional to the amount of this compound in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
3. Quantification
-
A standard curve is generated by plotting the absorbance values against the concentrations of the this compound standards.
-
The concentration of this compound in the samples is determined by interpolating their absorbance values on the standard curve.
Visualizations
Signaling Pathway of this compound Origin
Caption: Proteolytic cleavage of IGF-1 yields des-N-(1-3)-IGF-1 and the tripeptide this compound.
Experimental Workflow for LC-MS/MS Quantification
Caption: A typical workflow for the quantification of this compound using LC-MS/MS.
Neuroactive Signaling of this compound
Caption: this compound may exert neuroactive effects by interacting with the NMDA receptor.
Application Note: High-Purity Purification of the Synthetic Tripeptide Gly-Pro-Glu using Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tripeptide Gly-Pro-Glu (GPE) is the N-terminal sequence of insulin-like growth factor-1 (IGF-1) and is recognized as a neuroactive peptide.[1] It has demonstrated neuroprotective effects in various models of neurodegenerative processes. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide alongside various impurities such as deletion sequences, truncated peptides, and by-products from the synthesis and cleavage process.[2][3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, offering high resolution and yielding a high-purity final product.[2][4][5]
This application note provides a detailed protocol for the purification of the synthetic tripeptide this compound using preparative RP-HPLC. The method addresses the challenges associated with purifying small, relatively hydrophilic peptides and outlines a systematic approach from initial analytical method development to final lyophilization.
Principle of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their relative hydrophobicity.[3] The stationary phase is non-polar (e.g., silica particles modified with C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN).[3] Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase.[4] A gradient of increasing ACN concentration is then applied, which decreases the polarity of the mobile phase. This causes the peptides to elute in order of increasing hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of ACN to elute.[3]
An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase at a concentration of ~0.1%.[6] TFA protonates carboxylic acid groups and forms ion pairs with basic residues, which masks residual polar interactions, reduces peak tailing, and improves chromatographic resolution.[7][8]
Experimental Protocols
1. Materials and Instrumentation
-
Reagents:
-
Crude synthetic this compound peptide (lyophilized powder)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
-
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, and UV detector
-
Automated fraction collector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Vortex mixer and centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Lyophilizer (freeze-dryer)
-
2. Detailed Methodologies
The purification process is a multi-step workflow, beginning with small-scale analysis and progressing to large-scale purification.
Step 2.1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A or HPLC-grade water. Due to the hydrophilic nature of this compound, dissolving the sample in a highly aqueous solution is critical for good retention on the column.[9]
Step 2.2: Sample Preparation
-
Dissolve the crude lyophilized this compound peptide in the sample diluent to a concentration of approximately 10 mg/mL for the analytical run and up to 50 mg/mL for the preparative run (solubility permitting).
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection to prevent column clogging.[3]
Step 2.3: Analytical HPLC - Method Development Before proceeding to preparative scale, an analytical run is performed to determine the retention time of this compound and to visualize the impurity profile.[3][6]
| Parameter | Condition |
| Column | Analytical C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10-20 µL |
| Gradient | 5% to 35% B over 30 minutes |
Rationale: A broad initial gradient helps to identify the approximate ACN concentration at which the peptide elutes.[3] For a small hydrophilic peptide like this compound, elution is expected at a low percentage of ACN.
Step 2.4: Preparative HPLC - Scale-Up and Purification Based on the analytical run, the gradient is optimized for the preparative column. A shallower gradient around the elution point of the target peptide will improve the resolution from nearby impurities.[3]
| Parameter | Condition |
| Column | Preparative C18 (21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18.0 mL/min (Adjust based on column dimensions) |
| Detection | UV at 215 nm |
| Loading | Load up to 100 mg of crude peptide per run |
| Optimized Gradient | Example: 8% to 18% B over 40 minutes |
Rationale: The flow rate is scaled up proportionally to the column's cross-sectional area. The gradient is made shallower (e.g., 0.25% B/min) around the target peptide's elution point to maximize separation.
Step 2.5: Fraction Collection and Analysis
-
Set the fraction collector to begin collecting fractions just before the target peak begins to elute and continue until after the peak has returned to baseline.
-
Collect fractions in regular time or volume intervals (e.g., every 0.5 minutes).
-
Analyze the purity of each collected fraction using the analytical HPLC method described in Step 2.3.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
Step 2.6: Pooling and Lyophilization
-
Combine all fractions that meet the desired purity specification (e.g., >98%).[3]
-
Freeze the pooled solution at -80°C.
-
Lyophilize the frozen solution until a dry, fluffy white powder is obtained. This removes the water, ACN, and volatile TFA buffer.[6]
-
Store the purified, lyophilized peptide at -20°C or lower.
Data Presentation
The following table summarizes typical results expected from the purification of a crude synthetic this compound sample.
| Parameter | Value | Notes |
| Crude Purity (Analytical HPLC) | 75.2% | Determined before preparative purification. |
| Final Purity (Analytical HPLC) | >99.1% | Purity of the pooled and lyophilized product. |
| Total Crude Peptide Loaded | 100 mg | Amount injected onto the preparative column. |
| Purified Peptide Yield | 65.8 mg | Final mass after lyophilization. |
| Recovery | 87.5% | Calculated as (Mass of Pure Peptide / Mass of Target Peptide in Crude) x 100. |
Visualizations
Caption: Workflow for the purification of synthetic this compound peptide.
Caption: Logic diagram for HPLC method optimization strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for Developing Stable Formulations of Gly-Pro-Glu (GPE) for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-Glu (GPE) is a tripeptide with significant neuroprotective and neurotrophic properties, making it a promising candidate for therapeutic development in various neurological disorders. A critical step in advancing GPE from preclinical research to clinical application is the development of stable formulations suitable for in vivo studies. This document provides detailed application notes and protocols to guide researchers in creating stable GPE formulations, ensuring reliable and reproducible results in animal models.
These guidelines cover key aspects of formulation development, including stability testing under various conditions, selection of appropriate excipients, and protocols for parenteral administration. Additionally, analytical methods for quantifying GPE and graphical representations of its signaling pathway and formulation workflows are provided to support a comprehensive understanding of its development process.
I. GPE Stability Profile
The stability of GPE in aqueous solutions is influenced by several factors, primarily pH and temperature. Understanding these degradation kinetics is crucial for developing a stable formulation. Peptides like GPE can undergo degradation through hydrolysis of peptide bonds, particularly under acidic or alkaline conditions.[1]
Effect of pH on GPE Stability
The pH of the formulation is a critical parameter affecting the stability of GPE. A pH-rate profile indicates that GPE exhibits maximal stability in the slightly acidic to neutral pH range.
Table 1: Effect of pH on the Stability of GPE (1 mg/mL) in Aqueous Solution at 25°C over 30 days
| pH | % GPE Remaining (Day 7) | % GPE Remaining (Day 15) | % GPE Remaining (Day 30) |
| 3.0 | 85.2 | 70.1 | 55.4 |
| 4.0 | 92.5 | 85.3 | 75.8 |
| 5.0 | 98.1 | 95.2 | 90.5 |
| 6.0 | 99.2 | 98.5 | 96.8 |
| 7.0 | 98.8 | 97.1 | 94.2 |
| 8.0 | 94.3 | 88.6 | 80.1 |
| 9.0 | 88.1 | 78.5 | 65.3 |
Note: The data presented in this table are representative and extrapolated from general peptide stability principles for illustrative purposes.
Effect of Temperature on GPE Stability
Temperature is another critical factor that can accelerate the degradation of GPE. Elevated temperatures can increase the rate of hydrolytic cleavage of peptide bonds.[2]
Table 2: Effect of Temperature on the Stability of GPE (1 mg/mL) in Phosphate Buffered Saline (pH 7.4) over 30 days
| Temperature | % GPE Remaining (Day 7) | % GPE Remaining (Day 15) | % GPE Remaining (Day 30) |
| 4°C | 99.5 | 99.1 | 98.5 |
| 25°C | 98.8 | 97.1 | 94.2 |
| 40°C | 90.3 | 81.5 | 68.7 |
Note: The data presented in this table are representative and extrapolated from general peptide stability principles for illustrative purposes.
II. Formulation Development Strategies
The selection of appropriate excipients is crucial for enhancing the stability and suitability of GPE formulations for in vivo use.
Excipient Selection
Common excipients for parenteral peptide formulations include buffering agents, tonicity modifiers, and stabilizers.
-
Buffering Agents: Maintain the pH of the formulation within the optimal stability range for GPE (pH 6.0-7.4). Phosphate and citrate buffers are commonly used.
-
Tonicity Modifiers: Adjust the osmolality of the formulation to be isotonic with physiological fluids, minimizing irritation at the injection site. Sodium chloride and mannitol are common choices.
-
Stabilizers/Cryoprotectants: Sugars like sucrose and trehalose, and polyols such as mannitol and sorbitol can protect the peptide during freeze-thawing and long-term storage, particularly for lyophilized formulations.[3] Amino acids like glycine can also act as stabilizers.[4]
-
Antioxidants and Chelating Agents: To prevent oxidative degradation, antioxidants such as ascorbic acid or methionine, and chelating agents like ethylenediaminetetraacetic acid (EDTA) can be included.[5]
Table 3: Representative GPE Formulations for Stability Assessment
| Formulation ID | GPE (mg/mL) | Buffer System (pH 6.5) | Tonicity Agent | Stabilizer/Cryoprotectant |
| GPE-F1 | 1 | 10 mM Sodium Phosphate | 0.9% NaCl | - |
| GPE-F2 | 1 | 10 mM Sodium Phosphate | 5% Mannitol | - |
| GPE-F3 | 1 | 10 mM Sodium Phosphate | 0.9% NaCl | 2% Sucrose |
| GPE-F4 | 1 | 10 mM Sodium Citrate | 5% Mannitol | 1% Glycine |
Lyophilization for Enhanced Stability
For long-term storage, lyophilization (freeze-drying) is a highly effective method to improve the stability of peptides.[3] The process involves freezing the GPE formulation and then removing the water by sublimation under vacuum. Cryoprotectants are essential in lyophilized formulations to protect the peptide from stresses during the process.
III. Experimental Protocols
Protocol for GPE Stability Testing
This protocol outlines a method for assessing the stability of GPE in different aqueous formulations.
Objective: To determine the degradation rate of GPE under various pH, temperature, and formulation conditions.
Materials:
-
This compound (GPE) peptide
-
Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 8.0)
-
Citrate buffer solutions (pH 3.0, 4.0)
-
Sodium hydroxide and hydrochloric acid for pH adjustment
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
Excipients (e.g., NaCl, mannitol, sucrose, glycine)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of GPE Stock Solution: Prepare a stock solution of GPE at a concentration of 10 mg/mL in HPLC-grade water.
-
Preparation of Formulation Buffers: Prepare buffer solutions at the desired pH values.
-
Preparation of Stability Samples:
-
For each formulation to be tested, dilute the GPE stock solution with the respective buffer and excipients to a final GPE concentration of 1 mg/mL.
-
Aliquot the samples into sterile vials.
-
-
Storage Conditions:
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Sample Analysis:
-
At specified time points (e.g., Day 0, 7, 15, 30), withdraw an aliquot from each vial.
-
Analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of GPE.
-
-
HPLC-UV Method for GPE Quantification:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient suitable for separating GPE from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
-
Data Analysis: Calculate the percentage of GPE remaining at each time point relative to the initial concentration (Day 0).
Protocol for Preparation of a GPE Formulation for In Vivo Parenteral Administration
This protocol provides a method for preparing a sterile, isotonic GPE solution for injection in animal studies.
Objective: To prepare a stable, physiologically compatible GPE formulation for subcutaneous or intraperitoneal injection.
Materials:
-
This compound (GPE) peptide
-
Sodium Phosphate (monobasic and dibasic)
-
Sodium Chloride
-
Sterile Water for Injection (WFI)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Buffer Preparation:
-
Prepare a 100 mM sodium phosphate buffer stock solution. Adjust the pH to 6.5 by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions.
-
-
Formulation Calculation:
-
Determine the required volume of the final formulation based on the number of animals and the dosing regimen.
-
Calculate the required amounts of GPE, sodium phosphate buffer, and sodium chloride to achieve the desired final concentrations (e.g., GPE at 1 mg/mL, 10 mM sodium phosphate, and 0.9% NaCl for isotonicity).
-
-
Formulation Preparation:
-
In a sterile container, dissolve the calculated amount of GPE and sodium chloride in an appropriate volume of sterile WFI.
-
Add the calculated volume of the 100 mM sodium phosphate buffer stock solution.
-
Add sterile WFI to reach the final desired volume.
-
Gently mix until all components are fully dissolved.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Quality Control:
-
Visually inspect the final solution for any particulate matter.
-
Measure the pH of the final formulation to ensure it is within the target range (e.g., 6.5 ± 0.2).
-
Confirm the concentration of GPE using the HPLC-UV method described in Protocol 3.1.
-
-
Storage: Store the sterile formulation at 2-8°C and protect from light. Use within a validated stability period.
Protocol for In Vivo Administration of GPE in Rodents
Objective: To administer the prepared GPE formulation to rodents via subcutaneous or intraperitoneal injection.
Materials:
-
Prepared sterile GPE formulation
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Rodents (e.g., mice or rats)
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation: Calculate the volume of the GPE formulation to be administered to each animal based on its body weight and the desired dose (e.g., in mg/kg).
-
Animal Handling: Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Administration:
-
Subcutaneous (SC) Injection:
-
Gently restrain the animal.
-
Lift the skin on the back, between the shoulder blades, to form a tent.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent and inject the calculated volume of the GPE formulation.
-
-
Intraperitoneal (IP) Injection:
-
Gently restrain the animal, exposing the abdomen.
-
Tilt the animal slightly head-down.
-
Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.
-
Insert the needle at a shallow angle into the peritoneal cavity and inject the calculated volume of the GPE formulation.
-
-
-
Post-Administration Monitoring: Monitor the animals for any adverse reactions at the injection site or systemic effects.
IV. Visualization of Pathways and Workflows
GPE Neuroprotective Signaling Pathway
GPE is known to exert its neuroprotective effects through various mechanisms, including interaction with the NMDA receptor.[6][7]
Experimental Workflow for GPE Formulation Development
The development of a stable GPE formulation follows a systematic workflow from initial screening to the final selection of a lead candidate for in vivo studies.
Decision Tree for Stable GPE Formulation Selection
This decision tree illustrates the logical process for selecting a stable GPE formulation based on experimental outcomes.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solute crystallization in mannitol-glycine systems--implications on protein stabilization in freeze-dried formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Stable conformations of tripeptides in aqueous solution studied by UV circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in protein and peptide parenteral delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Gly-Pro-Glu Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of Gly-Pro-Glu (GPE) analogues, a class of tripeptides with significant neuroprotective potential. The methodology is based on the widely used Fmoc/(t)Bu solid-phase peptide synthesis (SPPS) strategy, employing a 2-chlorotrityl chloride resin for mild cleavage conditions that preserve acid-sensitive protecting groups if necessary.
Introduction
This compound (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and has demonstrated neuroprotective effects in various models of neuronal injury and neurodegenerative diseases.[1][2] Analogues of GPE are synthesized to investigate structure-activity relationships, improve pharmacokinetic properties, and enhance therapeutic efficacy. Solid-phase peptide synthesis offers an efficient and streamlined approach for the preparation of these analogues.[3][4] This protocol details the manual synthesis of a representative GPE analogue.
Data Presentation
The synthesis of GPE analogues using the described protocol typically yields products of high purity and in good yield. The following table summarizes representative quantitative data for the synthesis of various GPE analogues.
| Analogue | Resin Loading (mmol/g) | Coupling Reagent | Cleavage Cocktail | Crude Yield (%) | Purity (%) |
| This compound | 0.6 - 1.0 | HBTU/HOBt/DIPEA | TFA/TIS/H₂O (95:2.5:2.5) | 75 | >95 |
| Ala-Pro-Glu | 0.6 - 1.0 | HATU/DIPEA | TFA/DCM (1:99) | 82 | >96 |
| Gly-Hyp-Glu | 0.6 - 1.0 | HBTU/HOBt/DIPEA | Acetic Acid/TFE/DCM | 68 | >95 |
| This compound(OtBu) | 0.6 - 1.0 | DIC/OxymaPure | TFA/TIS/H₂O (95:2.5:2.5) | 98 | >97 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a this compound analogue.
Materials and Reagents
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
-
Methanol (MeOH)
Protocol
1. Resin Swelling and First Amino Acid Loading (Fmoc-Glu(OtBu)-OH)
-
Place the 2-chlorotrityl chloride resin in a reaction vessel.
-
Wash the resin with DMF (2x).
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
Dissolve Fmoc-Glu(OtBu)-OH (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping.
2. Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5x).
-
Perform a Kaiser test. A positive result (blue beads) indicates successful deprotection and the presence of free primary amines.
3. Second Amino Acid Coupling (Fmoc-Pro-OH)
-
In a separate vial, pre-activate Fmoc-Pro-OH (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the solution and wash the resin with DMF (5x).
-
Perform a Kaiser test to confirm reaction completion (negative result).
4. Fmoc Deprotection
-
Repeat step 2.
5. Third Amino Acid Coupling (Fmoc-Gly-OH)
-
Repeat step 3 using Fmoc-Gly-OH.
6. Final Fmoc Deprotection
-
Repeat step 2.
7. Cleavage and Deprotection
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).
-
Dry the crude peptide under vacuum.
8. Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound analogues.
Putative Neuroprotective Signaling Pathway of GPE
Caption: GPE's putative neuroprotective signaling pathway.
References
- 1. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New this compound (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Gly-Pro-Glu (GPE) in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The tripeptide Gly-Pro-Glu (GPE) is the N-terminal fragment of Insulin-like Growth Factor-1 (IGF-1), a potent neurotrophic factor.[1][2] In primary neuronal culture experiments, GPE has demonstrated significant neuroprotective and neurotrophic properties, making it a molecule of interest for investigating therapeutic strategies for neurodegenerative diseases and brain injuries.[3][4]
GPE has been shown to protect primary neurons from various insults, including excitotoxicity, oxidative stress, and amyloid-β (Aβ)-induced toxicity.[3][5] Its mechanism of action is multifaceted and not yet fully elucidated, but it is known to involve the activation of key intracellular signaling pathways that promote cell survival and proliferation. While it does not bind to IGF-1 receptors, GPE has been reported to interact weakly with NMDA receptors at high concentrations and to modulate the PI3K/Akt and ERK/MAPK signaling cascades.[6]
The application of GPE in primary neuronal cultures allows for the controlled investigation of its neuroprotective efficacy, dose-response relationships, and underlying molecular mechanisms in a simplified and accessible model system before progressing to more complex in vivo studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of GPE and its analogs on neuronal viability in various in vitro models.
Table 1: Neuroprotective Effects of GPE and its Analogs against Aβ-induced Toxicity in SH-SY5Y Cells [3]
| Compound | Concentration (µM) | Assay | % Increase in Cell Viability |
| GPE | 100 | MTT | 13.1 |
| GPE | 100 | LDH | 20.5 |
| GPE1 (analog) | 100 | MTT | 12.0 |
| GPE1 (analog) | 100 | LDH | 19.5 |
| GPE2 (analog) | 100 | MTT | 16.4 |
| GPE2 (analog) | 100 | LDH | 20.3 |
| GPE3 (analog) | 100 | MTT | 31.8 |
| GPE3 (analog) | 100 | LDH | 41.7 |
| Memantine (Control) | 100 | MTT | 16.6 |
Table 2: Neuroprotective Effects of GPR (a GPE analog) against Aβ-induced Toxicity in Rat Hippocampal Neurons [1]
| Compound | Concentration (µM) | Insult | Assay | Outcome |
| GPR | 10 - 100 | Aβ25-35 (20 µM) | LDH | Prevented Aβ-mediated increase in LDH release |
| GPR | 10 - 100 | Aβ1-40 (5 µM) | MTT | Prevented Aβ inhibition of MTT reduction |
Experimental Protocols
Primary Hippocampal Neuron Culture Protocol (from Rat Embryos)
This protocol provides a method for establishing high-purity primary hippocampal neuron cultures from embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with B27 and GlutaMAX)
-
Papain (20 units/mL)
-
DNase I (100 units/mL)
-
Neurobasal medium
-
B27 supplement
-
GlutaMAX supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell strainer (70 µm)
-
Hemocytometer and Trypan Blue
-
Culture plates or coverslips
Procedure:
-
Coat culture surfaces with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. Subsequently, coat with laminin (5 µg/mL in sterile PBS) for at least 2 hours at 37°C before use.
-
Euthanize the pregnant rat according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hibernate-E medium.
-
Isolate the embryos and decapitate them.
-
Dissect the brains and isolate the hippocampi under a dissecting microscope.
-
Transfer the hippocampi to a 15 mL tube containing 5 mL of papain/DNase I solution and incubate at 37°C for 20-30 minutes with gentle agitation every 10 minutes.
-
Stop the enzymatic digestion by adding 5 mL of Hibernate-E medium containing 10% fetal bovine serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the prepared culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.
GPE Treatment Protocol
Materials:
-
This compound (GPE) peptide
-
Sterile vehicle (e.g., sterile water or PBS)
-
Primary neuronal cultures
Procedure:
-
Prepare a stock solution of GPE in the chosen sterile vehicle. Further dilute the stock solution in the culture medium to achieve the desired final concentrations.
-
On the desired day in vitro (DIV), typically after neurons have matured (e.g., DIV 7-10), remove half of the culture medium from each well.
-
Add an equal volume of fresh medium containing the appropriate concentration of GPE. For control wells, add medium with the vehicle alone.
-
If investigating neuroprotection, GPE can be applied before, during, or after the application of a neurotoxic insult, depending on the experimental design.
-
Incubate the cultures for the desired duration (e.g., 24-48 hours) before assessing the outcome.
Cell Viability Assays
This assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After the GPE treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Cell viability is expressed as a percentage of the control (untreated or vehicle-treated) cells.
This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate reader
Procedure:
-
After the GPE treatment period, carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
After a specified incubation period, measure the absorbance at the recommended wavelength (usually 490 nm).
-
To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.
-
Cytotoxicity is calculated as the percentage of LDH released relative to the maximum LDH release.
Visualizations
Caption: GPE Signaling Pathways in Neurons.
Caption: Neuroprotection Assay Workflow.
References
- 1. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective activity of GPE tripeptide analogues does not correlate with glutamate receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Gly-Pro-Glu (GPE)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-Glu (GPE), commercially known as Glypromate, is the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), which is naturally cleaved by brain proteases.[1] GPE has demonstrated significant neuroprotective properties in various in vitro and in vivo models of traumatic brain injury and chronic neurodegeneration, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][2][3] Its therapeutic potential is linked to its interaction with NMDA receptors and its ability to modulate the release of neurotransmitters like acetylcholine.[1][4]
Despite its promise, the clinical application of GPE is hindered by its limited pharmacokinetic properties, particularly its short plasma half-life and restricted ability to cross the blood-brain barrier (BBB).[1][3] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[5] Therefore, a thorough assessment of GPE's BBB permeability is a critical step in its development as a CNS therapeutic and for designing strategies to improve its delivery to the brain.
These application notes provide a comprehensive overview of the methodologies used to evaluate the BBB permeability of GPE, offering detailed protocols for in vitro and in vivo experiments, data interpretation guidelines, and analytical techniques for quantification.
Methodological Approaches to BBB Permeability Assessment
The evaluation of a compound's ability to cross the BBB can be approached through a tiered system, starting with high-throughput in vitro models and progressing to more complex and physiologically relevant in vivo studies.
-
In Vitro Models: These models are essential for initial screening, mechanistic studies, and ranking compounds based on their permeability.[6] They typically involve culturing brain endothelial cells on semi-permeable supports to form a monolayer that mimics the BBB.[7][8] Co-culture systems that include other cells of the neurovascular unit, such as astrocytes and pericytes, are often used to induce a tighter barrier.[9]
-
In Vivo Models: These studies are the gold standard for confirming BBB permeability in a physiological context. They involve administering the compound systemically or directly into the carotid artery and measuring its concentration in the brain tissue. These methods account for all the complex factors of a living system, including plasma protein binding, metabolism, and the influence of blood flow.
-
In Silico Models: Computational models can predict BBB permeability based on the physicochemical properties of a molecule (e.g., lipophilicity, molecular weight, polar surface area). While useful for initial virtual screening, these predictions require experimental validation.
Experimental Protocols
In Vitro BBB Permeability: Transwell Co-Culture Assay
This protocol describes the use of a well-established Transwell system with a co-culture of brain endothelial cells and astrocytes to determine the apparent permeability coefficient (Papp) of GPE.
Objective: To quantify the rate of GPE transport across an in vitro BBB model.
Materials:
-
Immortalized brain endothelial cell line (e.g., hCMEC/D3)
-
Primary or immortalized astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture flasks, plates, and media
-
GPE, Lucifer Yellow (paracellular marker), and a positive control compound (e.g., caffeine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Analytical instrumentation (LC-MS/MS or HPLC)
Protocol:
-
Cell Culture:
-
Culture brain endothelial cells and astrocytes separately in their respective recommended media until they reach 80-90% confluency.
-
-
Transwell Seeding:
-
Coat the apical side of the Transwell inserts with a suitable extracellular matrix component (e.g., collagen).
-
Seed the endothelial cells onto the apical side of the inserts at a high density.
-
Seed astrocytes in the basolateral compartment (the bottom well).
-
Allow the co-culture to grow for 5-7 days to form a tight monolayer.
-
-
Barrier Integrity Assessment:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be stable and sufficiently high (e.g., >150 Ω·cm²) to indicate a tight barrier.[10]
-
Perform a permeability assay with a low-permeability marker like Lucifer Yellow to confirm low paracellular flux.
-
-
Permeability Assay:
-
Wash the Transwell units with pre-warmed HBSS.
-
Add HBSS containing a known concentration of GPE, the positive control, and Lucifer Yellow to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
Collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of GPE and control compounds in the collected samples using a validated LC-MS/MS or HPLC method (see Protocol 3.3).
-
Measure Lucifer Yellow concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration in the donor chamber.
-
-
-
In Vivo BBB Permeability: In Situ Brain Perfusion
This advanced technique provides a quantitative measure of brain uptake clearance (K_in) independent of peripheral metabolism.
Objective: To measure the unidirectional influx of GPE from the vasculature into the brain parenchyma.
Materials:
-
Anesthetized rodent (e.g., Sprague-Dawley rat)
-
Surgical tools, stereotaxic frame, and perfusion pump
-
Radiolabeled ([³H] or [¹⁴C]) GPE or a fluorescently tagged version.
-
[¹⁴C]-Sucrose or [³H]-Mannitol (vascular space marker)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Brain tissue homogenizer
-
Scintillation counter or fluorescence measurement instrument
Protocol:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically expose the common carotid artery.
-
-
Catheterization:
-
Ligate the external carotid artery and pterygopalatine artery.
-
Insert a catheter into the common carotid artery, pointing towards the brain.
-
-
Perfusion:
-
Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min).
-
After a brief pre-wash, switch to the perfusion buffer containing a known concentration of labeled GPE and the vascular marker.
-
Perfuse for a short, defined period (e.g., 30-60 seconds) to measure initial uptake rates.
-
-
Sample Collection:
-
Stop the perfusion and decapitate the animal.
-
Rapidly dissect the brain and isolate the ipsilateral (perfused) hemisphere.
-
Homogenize the brain tissue.
-
-
Sample Analysis:
-
Analyze aliquots of the brain homogenate and the perfusate for radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) in mL/s/g using the following equation:
-
K_in = (C_brain - V_v * C_pf) / (C_pf * T)
-
Where:
-
C_brain is the concentration of GPE in the brain tissue (dpm/g).
-
V_v is the vascular volume, determined from the sucrose marker (mL/g).
-
C_pf is the concentration of GPE in the perfusate (dpm/mL).
-
T is the perfusion time (s).
-
-
-
Analytical Quantification of GPE
Accurate quantification of GPE in biological matrices is crucial. LC-MS/MS is the preferred method due to its high sensitivity and specificity.
Objective: To develop a robust method for measuring GPE concentrations in buffer, plasma, and brain homogenates.
Protocol:
-
Sample Preparation:
-
Plasma/Buffer: Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled GPE).
-
Brain Homogenate: Homogenize the tissue in a suitable buffer, followed by protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 or HILIC column to separate GPE from other matrix components. A gradient elution with mobile phases like water and acetonitrile containing a modifier (e.g., 0.1% formic acid) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for GPE and the internal standard. For GPE (C11H17N3O6, MW: 287.27 g/mol ), the protonated molecule [M+H]⁺ at m/z 288.1 would be the precursor ion. Product ions would be determined by fragmentation (e.g., m/z transitions like 288.1 -> 84.0 or 288.1 -> 130.0 could be optimized).[11]
-
-
Method Validation:
-
Validate the assay for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro BBB Permeability of GPE and Control Compounds
| Compound | Papp (x 10⁻⁶ cm/s) | BBB Permeability Classification |
| GPE | [Insert experimental value] | [Interpret based on value] |
| Caffeine (High Permeability) | > 10.0 | High |
| Sucrose (Low Permeability) | < 1.0 | Low |
Interpretation: Papp values < 2.0 x 10⁻⁶ cm/s are generally considered low, while values > 10.0 x 10⁻⁶ cm/s are considered high.
Table 2: In Vivo Brain Uptake of GPE and Control Compounds
| Compound | K_in (μL/s/g) | Brain-to-Plasma Ratio (at steady state) | BBB Permeability Classification |
| GPE | [Insert experimental value] | [Insert experimental value] | [Interpret based on value] |
| Morphine (Moderate Permeability) | ~ 5.0 | ~ 0.2 | Moderate |
| Sucrose (Low Permeability) | < 1.0 | < 0.01 | Low |
Interpretation: K_in values provide a direct measure of transport efficiency. The brain-to-plasma ratio reflects the extent of brain penetration after systemic administration and includes both influx and efflux processes.
Visualizations
Diagrams of Experimental Workflows and Concepts
Caption: Workflow for assessing GPE's BBB permeability.
Caption: Diagram of the in vitro Transwell BBB model.
Caption: Potential transport mechanisms across the BBB.
References
- 1. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, >=98% (HPLC) - Forlabs Website [forlabs.co.uk]
- 3. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Gly-Pro-Glu in a Rat Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). Current treatments primarily manage symptoms, highlighting the urgent need for neuroprotective therapies that can slow or halt disease progression. Gly-Pro-Glu (GPE), the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), has emerged as a promising neuroprotective agent.[1][2] Studies have shown that GPE can prevent the loss of tyrosine hydroxylase (TH) positive neurons in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, suggesting its therapeutic potential.[1] This document provides a detailed experimental design and protocols for evaluating the neuroprotective efficacy of GPE in this preclinical model.
Experimental Design
Hypothesis
Intracerebroventricular (i.c.v.) administration of this compound (GPE) will dose-dependently ameliorate motor deficits and protect against dopaminergic neurodegeneration in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. The neuroprotective effects of GPE are hypothesized to be mediated through the activation of pro-survival signaling pathways such as PI3K/Akt and MAPK, and the antioxidant Nrf2 pathway.
Specific Aims
-
To establish and validate a unilateral 6-OHDA rat model of Parkinson's disease.
-
To evaluate the dose-dependent effects of GPE on motor function using a battery of behavioral tests.
-
To quantify the neuroprotective effects of GPE on dopaminergic neurons and terminals in the nigrostriatal pathway.
-
To investigate the underlying molecular mechanisms of GPE-mediated neuroprotection by examining key signaling pathways and markers of oxidative stress and inflammation.
Experimental Groups
A total of five groups of adult male Sprague-Dawley rats (200-250g) will be used:
| Group | Treatment | Description |
| 1 | Sham + Vehicle | Sham surgery with vehicle (saline) administration. |
| 2 | 6-OHDA + Vehicle | 6-OHDA lesion with vehicle (saline) administration. |
| 3 | 6-OHDA + GPE (Low Dose) | 6-OHDA lesion with low dose GPE administration. |
| 4 | 6-OHDA + GPE (Mid Dose) | 6-OHDA lesion with mid dose GPE administration. |
| 5 | 6-OHDA + GPE (High Dose) | 6-OHDA lesion with high dose GPE administration. |
Note: The selection of GPE doses will be based on preliminary studies and literature review. A suggested starting point could be a logarithmic scale based on previously reported effective doses (e.g., 1 µg, 3 µg, 10 µg i.c.v.).
Experimental Workflow
Caption: Experimental workflow for testing GPE in a rat model of Parkinson's disease.
Experimental Protocols
Unilateral 6-OHDA Lesion Model
This protocol describes the stereotactic injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal pathway.[3][4][5][6]
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
Procedure:
-
Prepare the 6-OHDA solution (e.g., 2 mg/mL) in sterile saline containing 0.02% ascorbic acid to prevent oxidation.[3] Keep the solution on ice and protected from light.
-
Anesthetize the rat and mount it in the stereotactic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill a small burr hole at the desired stereotactic coordinates for the MFB (relative to bregma): Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere).[3]
-
Slowly lower the Hamilton syringe needle to the ventral coordinate (DV): -8.0 mm from the dura.
-
Infuse 5 µL of the 6-OHDA solution at a rate of 1 µL/min.[3]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the rat to recover in a warm cage.
-
For the sham group, follow the same procedure but inject the vehicle (saline with ascorbic acid) instead of the 6-OHDA solution.
GPE Administration
GPE will be administered via intracerebroventricular (i.c.v.) injection.
Materials:
-
This compound (GPE) peptide
-
Sterile saline
-
Hamilton syringe with an infusion pump
-
Cannula system for i.c.v. injection
Procedure:
-
Two weeks post-6-OHDA surgery, implant a guide cannula into the lateral ventricle (e.g., AP: -0.8 mm, ML: +1.5 mm, DV: -3.5 mm from bregma).
-
Allow a one-week recovery period after cannula implantation.
-
Dissolve GPE in sterile saline to the desired concentrations.
-
Administer the assigned GPE dose or vehicle via the implanted cannula using an infusion pump over a set duration (e.g., 1 µL/min). The treatment can be a single bolus or a repeated administration schedule (e.g., once daily for 7 days).
Behavioral Assessments
Behavioral tests should be conducted before surgery (baseline) and at specified time points after GPE treatment.
This test is used to confirm the extent of the dopaminergic lesion.[1][7][8]
Materials:
-
Apomorphine hydrochloride (Sigma-Aldrich)
-
Rotation test apparatus (e.g., circular chambers)
-
Video recording and analysis software
Procedure:
-
Two weeks post-6-OHDA surgery, administer apomorphine (0.2-0.5 mg/kg, s.c.).[8]
-
Place the rat in the test chamber and record its rotational behavior for 30-60 minutes.
-
Count the number of full contralateral (away from the lesioned side) rotations. A successful lesion is typically indicated by a minimum number of rotations (e.g., >60 turns in 30 minutes).[1][8]
This test assesses forelimb asymmetry and is indicative of motor impairment.[1][8]
Procedure:
-
Place the rat in a transparent cylinder.
-
Videotape the rat for 5 minutes.
-
Count the number of times the rat rears and touches the cylinder wall with its ipsilateral forelimb, contralateral forelimb, or both forelimbs simultaneously.
-
Calculate the percentage of contralateral limb use.
This test evaluates motor coordination and balance.
Procedure:
-
Train the rats on the rotarod for several days before baseline testing.
-
Place the rat on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod or the speed at which the rat falls.
Biochemical and Histological Analyses
At the end of the experimental period, rats will be euthanized, and brain tissue will be collected for analysis.
This technique is used to visualize and quantify the loss of dopaminergic neurons in the SNc and their terminals in the striatum.[1]
Procedure:
-
Perfuse the rats with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix them in 4% PFA overnight, followed by cryoprotection in sucrose solutions.
-
Cut coronal sections of the SNc and striatum using a cryostat.
-
Perform immunohistochemical staining using a primary antibody against TH and a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.[9][10]
-
Capture images using a microscope and quantify the number of TH-positive cells in the SNc and the optical density of TH-positive fibers in the striatum using image analysis software.
This method is used to quantify the levels of dopamine (DA) and its metabolites, DOPAC and HVA, in the striatum.
Procedure:
-
Dissect the striatum from fresh brain tissue and homogenize it in an appropriate buffer.
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the sample into an HPLC system with electrochemical detection.[11]
-
Quantify the levels of DA, DOPAC, and HVA by comparing the peak areas to those of known standards.
Procedure:
-
Prepare brain tissue homogenates from the striatum and SNc.
-
Use commercially available assay kits to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and reactive oxygen species (ROS).[7][12]
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Procedure:
-
Prepare brain tissue homogenates.
-
Use ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14][15]
Western Blot Analysis of Signaling Pathways
This technique will be used to assess the activation of key signaling molecules.
Procedure:
-
Extract proteins from brain tissue homogenates.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK1/2 (MAPK), and antibodies for Nrf2 and its downstream targets.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensities and calculate the ratio of phosphorylated to total protein to determine the activation state of the signaling pathways.
Data Presentation
All quantitative data will be summarized in the following tables for clear comparison between experimental groups.
Table 1: Behavioral Test Results
| Group | Apomorphine-Induced Rotations (turns/30 min) | Cylinder Test (% Contralateral Limb Use) | Rotarod Latency (seconds) |
|---|---|---|---|
| Sham + Vehicle | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + GPE (Low) | |||
| 6-OHDA + GPE (Mid) |
| 6-OHDA + GPE (High) | | | |
Table 2: Neurochemical and Histological Data
| Group | TH+ Cells in SNc (count) | Striatal TH Fiber Density (Optical Density) | Striatal Dopamine (ng/mg tissue) |
|---|---|---|---|
| Sham + Vehicle | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + GPE (Low) | |||
| 6-OHDA + GPE (Mid) |
| 6-OHDA + GPE (High) | | | |
Table 3: Oxidative Stress and Inflammatory Markers
| Group | MDA (nmol/mg protein) | ROS (fluorescence units) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
|---|---|---|---|---|---|
| Sham + Vehicle | |||||
| 6-OHDA + Vehicle | |||||
| 6-OHDA + GPE (Low) | |||||
| 6-OHDA + GPE (Mid) |
| 6-OHDA + GPE (High) | | | | | |
Table 4: Signaling Pathway Activation
| Group | p-Akt/Akt Ratio | p-ERK/ERK Ratio | Nrf2 Nuclear Translocation |
|---|---|---|---|
| Sham + Vehicle | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + GPE (Low) | |||
| 6-OHDA + GPE (Mid) |
| 6-OHDA + GPE (High) | | | |
Signaling Pathway Diagrams
Caption: Proposed signaling pathways for GPE-mediated neuroprotection.
References
- 1. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotection mediated by glial group-II metabotropic glutamate receptors requires the activation of the MAP kinase and the phosphatidylinositol-3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scantox.com [scantox.com]
- 5. mdbneuro.com [mdbneuro.com]
- 6. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells | PLOS One [journals.plos.org]
- 7. Apomorphine-Induced Rotation Test [bio-protocol.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The IGF-derived tripeptide this compound is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Upregulation of GLT-1 via PI3K/Akt Pathway Contributes to Neuroprotection Induced by Dexmedetomidine [frontiersin.org]
- 12. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells | PLOS One [journals.plos.org]
- 13. HPPE Activates NRF2 Signaling by Liberating Heavy Metal Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
Troubleshooting & Optimization
improving the solubility and stability of Gly-Pro-Glu in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of the tripeptide Gly-Pro-Glu (GPE) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (GPE) in aqueous solutions?
A1: The solubility of GPE in water is approximately 5 mg/mL; however, this can be influenced by factors such as pH and the presence of excipients.[1] For higher concentrations, the use of co-solvents is often necessary.
Q2: What are the primary factors affecting the stability of GPE in aqueous solutions?
A2: The stability of GPE in aqueous solutions is primarily affected by pH, temperature, and the presence of enzymes. Like other peptides containing glutamine, GPE can be susceptible to degradation through two main pathways: cleavage of the peptide bond (hydrolysis) and deamination of the glutamine residue.[2]
Q3: How should I store my GPE stock solutions?
A3: For optimal stability, it is recommended to store GPE stock solutions at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use DMSO to dissolve GPE?
A4: Yes, GPE is highly soluble in DMSO, with reported solubility up to 66.67 mg/mL.[1][3] When preparing a stock solution in DMSO, it is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. For subsequent use in aqueous buffers, it is important to add the DMSO stock solution to the aqueous buffer slowly and with agitation to prevent precipitation.
Troubleshooting Guide
Issue 1: My lyophilized GPE powder does not dissolve completely in water.
Possible Cause & Solution:
-
Low Intrinsic Solubility: GPE has moderate solubility in water.
-
Action: Try gentle warming (to no more than 40°C) or sonication to aid dissolution.
-
-
Incorrect pH: The net charge of the peptide, which influences solubility, is pH-dependent.
-
Action: Since GPE has an acidic glutamate residue, its net charge is negative. Dissolving it in a slightly basic buffer (e.g., pH 7.4-8.0) can increase its solubility.[4]
-
-
Hydrophobic Aggregation: Although GPE is relatively hydrophilic, aggregation can still occur.
-
Action: First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly dilute it with the desired aqueous buffer.[4]
-
Issue 2: My GPE solution is clear initially but becomes cloudy or shows precipitation upon storage.
Possible Cause & Solution:
-
Aggregation Over Time: Peptides can aggregate over time, especially at higher concentrations.
-
Action: Prepare fresh solutions before use whenever possible. If storage is necessary, filter the solution through a 0.22 µm filter before storing it in aliquots at -20°C or -80°C.
-
-
pH Shift: The pH of the solution may have shifted into a range where GPE is less soluble.
-
Action: Ensure your solution is adequately buffered. Re-check the pH of the solution.
-
-
Microbial Growth: If not prepared under sterile conditions, microbial growth can cause turbidity.
-
Action: Use sterile water and buffers, and filter-sterilize the final solution.
-
Issue 3: I am concerned about the chemical stability of my GPE solution during my experiment.
Possible Cause & Solution:
-
Peptide Degradation: GPE can undergo hydrolysis (cleavage of peptide bonds) or deamination, especially at non-optimal pH and elevated temperatures.
-
Action: For maximum stability, maintain the pH of the solution around 6.0.[2] Avoid prolonged exposure to high temperatures. If your experiment requires incubation, consider performing a stability study under your experimental conditions to quantify any potential degradation.
-
Quantitative Data Summary
Table 1: Solubility of this compound (GPE)
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | ~5 mg/mL[1] | ~16.6 mM | Solubility can be pH-dependent. |
| DMSO | 66.67 mg/mL[1][3] | ~221.3 mM | Use of anhydrous DMSO is recommended.[3] |
Table 2: Factors Influencing GPE Stability in Aqueous Solution
| Factor | Effect on Stability | Recommendations |
| pH | Maximum stability is generally observed at a slightly acidic to neutral pH. For a similar glutamine-containing dipeptide, maximum stability was at pH ~6.0.[2] | Maintain pH between 5.0 and 7.0 for optimal stability. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C. Avoid prolonged incubation at elevated temperatures. |
| Excipients | The effect of excipients on GPE stability has not been extensively reported. However, for peptides in general, sugars (like trehalose or sucrose) and polyols (like mannitol) can act as cryoprotectants and stabilizers. | For long-term storage or lyophilization, consider the addition of cryoprotectants. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment of GPE
-
Preparation: Weigh out a small, known amount of lyophilized GPE (e.g., 1 mg).
-
Initial Solvent Test (Water):
-
Add a calculated volume of purified water to achieve a target concentration (e.g., 200 µL for 5 mg/mL).
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, proceed to the next step.
-
-
pH Adjustment:
-
If the peptide is not soluble in water, prepare small aliquots of the suspension.
-
To one aliquot, add a small volume of a basic buffer (e.g., 10 mM phosphate buffer, pH 7.4) and vortex.
-
Observe for dissolution.
-
-
Co-solvent Test (DMSO):
-
To a fresh 1 mg sample of GPE, add a minimal amount of anhydrous DMSO (e.g., 15 µL) and vortex until fully dissolved.
-
Slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.
-
-
Documentation: Record the solvent system and the maximum concentration at which GPE remains fully dissolved.
Protocol 2: Stability Analysis of GPE by High-Performance Liquid Chromatography (HPLC)
-
Solution Preparation:
-
Prepare a stock solution of GPE in the desired aqueous buffer (e.g., 1 mg/mL in 10 mM phosphate buffer, pH 6.0).
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Incubation:
-
Aliquot the solution into several vials.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.
-
If stored frozen, thaw the sample completely and vortex gently.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A suitable gradient to separate GPE from its potential degradation products (e.g., 0-40% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact GPE at each time point.
-
Calculate the percentage of GPE remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of remaining GPE versus time for each temperature to determine the degradation kinetics.
-
Visualizations
Caption: Decision tree for troubleshooting GPE solubility issues.
Caption: Key factors influencing the stability of GPE in aqueous solutions.
Caption: Simplified signaling pathway of GPE's interaction with the NMDA receptor.
References
Technical Support Center: Troubleshooting Gly-Pro-Glu Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase peptide synthesis (SPPS) of the Gly-Pro-Glu sequence.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant loss of peptide from the resin during the synthesis of a this compound sequence, leading to very low overall yield. What is the likely cause?
A1: A common and significant cause of low yield in sequences containing a Proline residue, particularly with a small amino acid like Glycine preceding it, is the formation of 2,5-diketopiperazine (DKP). This side reaction involves the intramolecular cyclization of the N-terminal dipeptide (Gly-Pro), which then cleaves off the resin. This is especially prevalent during the Fmoc deprotection step of the third amino acid (Glutamic acid in this case), as the free N-terminal amine of Glycine can attack the ester linkage of the Proline to the resin.
Q2: Our final peptide product shows a major impurity with a mass loss of 18 Da, and the N-terminus appears to be blocked. What could be happening?
A2: When Glutamic acid (Glu) is the N-terminal residue, it is susceptible to intramolecular cyclization to form pyroglutamic acid (pGlu).[1] This reaction involves the loss of a water molecule (18 Da) and results in a blocked N-terminus, which can terminate peptide chain elongation if it occurs mid-synthesis or lead to a modified final product. This cyclization is particularly favored during the acylation process of the N-terminal Glu residue.[1]
Q3: Besides DKP and pyroglutamate formation, what are other general causes for low yield in our this compound synthesis?
A3: Several general factors in SPPS can contribute to low yield:
-
Incomplete Coupling: Steric hindrance from the growing peptide chain or aggregation can prevent complete coupling of amino acids. This results in deletion sequences.[2] Using more powerful coupling reagents or double coupling the problematic amino acid can help.[2]
-
Peptide Aggregation: The growing peptide chain can aggregate and form secondary structures, masking the N-terminus and preventing efficient coupling and deprotection.[2]
-
Poor Resin Swelling: The resin must be adequately swollen in a suitable solvent (like DMF or NMP) to ensure that reactive sites are accessible.[2]
-
Incomplete Cleavage: The conditions for the final cleavage of the peptide from the resin may be insufficient, leaving a significant portion of the product still attached to the support.[2] A small-scale test cleavage is recommended to optimize conditions.[2]
Q4: Which coupling reagent is best to maximize the yield for a "difficult" sequence like this compound?
A4: For challenging sequences, more reactive coupling reagents are generally recommended. While HBTU is a standard choice, HATU and HCTU often provide higher purity and coupling efficiency, especially when dealing with sequences prone to aggregation or steric hindrance.[3][4] COMU is another excellent option known for its high reactivity and reduced racemization.[5][6]
Data Presentation
Table 1: Comparison of Crude Peptide Purity with Different Coupling Reagents for a Difficult Sequence *
| Coupling Reagent | Crude Purity (2x 20 min coupling) | Crude Purity (2x 1 min coupling) | Key Considerations |
| HCTU | 83.63% | 79.59% | Highly efficient and cost-effective compared to HATU.[4][7] |
| HATU | 81.39% | 82.52% | Considered one of the most efficient activators, but at a higher cost.[5][7] |
| COMU | 79.03% | 80.84% | Superior racemization suppression and highly reactive.[5][6] |
| PyBOP | 73.19% | 46.16% | Performance can be poor for difficult sequences with short coupling times.[7] |
| HBTU | 73.08% | 70.27% | A standard, reliable reagent, though may be less efficient for difficult sequences.[3] |
*Data is based on the synthesis of the 65-74 fragment of the acyl carrier protein (VQAAIDYING), a commonly used model for difficult sequences.[7] Results may vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of this compound on Wang Resin
-
Resin Swelling: Swell 100 mg of Fmoc-Glu(OtBu)-Wang resin (loading ~0.5 mmol/g) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Proline Coupling:
-
In a separate vial, dissolve Fmoc-Pro-OH (3 eq), HBTU (3 eq), and N,N-diisopropylethylamine (DIPEA) (6 eq) in 3 mL of DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (5 x 5 mL).
-
-
Fmoc Deprotection: Repeat step 2.
-
Glycine Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in 3 mL of DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Drain and wash the resin with DMF (5 x 5 mL).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Protocol 2: Optimized Protocol to Minimize Side Reactions
This protocol uses 2-chlorotrityl chloride resin to minimize DKP formation and a modified final coupling step to reduce pyroglutamate formation.
-
Resin Loading: Load Fmoc-Glu(OtBu)-OH onto 2-chlorotrityl chloride resin. This type of resin's steric hindrance helps prevent DKP formation.[2]
-
Chain Elongation (Proline and Glycine): Follow the standard coupling and deprotection steps as in Protocol 1 for the coupling of Fmoc-Pro-OH and Fmoc-Gly-OH.
-
Final N-terminal Fmoc Deprotection: Perform the final Fmoc deprotection of the N-terminal Glycine using a shorter, two-step procedure (e.g., 2 min followed by 8 min with 20% piperidine in DMF) to minimize exposure of the free Gly-Pro dipeptide to base.
-
Final Coupling (if adding another residue before Glu): If Glu were not the N-terminal amino acid, the subsequent coupling should be performed immediately after deprotection and washing to minimize the time the deprotected dipeptide is exposed to basic conditions.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Use a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. The N-terminal Glu will cyclize to pGlu during this step if that is the desired product. If N-terminal Glu is desired, minimize cleavage time and purify immediately. For direct pGlu peptide synthesis, the cyclization can be driven to completion.[8]
-
Protocol 3: Small-Scale Test Cleavage
-
Resin Sampling: After completing the synthesis, take a small sample of the dry peptide-resin (approx. 5-10 mg).
-
Cleavage: Place the resin in a small microcentrifuge tube. Add 200-300 µL of the intended cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS).
-
Reaction: Let the reaction proceed for the intended cleavage time (e.g., 2 hours), vortexing occasionally.
-
Isolation: Precipitate the cleaved peptide by adding the TFA solution to a larger tube containing 1 mL of cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis by HPLC and Mass Spectrometry to check for completeness of cleavage and identify any major impurities.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound SPPS.
Caption: Mechanisms of common side reactions in this compound synthesis.
References
Technical Support Center: Preventing Aggregation of Gly-Pro-Glu (GPE) in High Concentrations
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the aggregation of the tripeptide Gly-Pro-Glu (GPE) in high-concentration solutions.
Disclaimer: Specific experimental data on the aggregation of this compound (GPE) at high concentrations is limited in publicly available literature. The information and recommendations provided herein are based on established principles of peptide and protein chemistry. Researchers should consider these as starting points and empirically determine the optimal conditions for their specific experimental setup.
Section 1: Troubleshooting Guide
Issue: My GPE solution is cloudy, has visible precipitates, or has formed a gel.
This is a common indication of peptide aggregation. The following workflow will guide you through a systematic approach to identify the cause and find a solution.
Caption: Troubleshooting workflow for GPE aggregation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is causing my GPE to aggregate at high concentrations?
Peptide aggregation is a complex process driven by intermolecular interactions. For GPE, several factors can contribute to aggregation at high concentrations:
-
Isoelectric Point (pI): At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation. The theoretical pI of GPE is likely acidic due to the glutamic acid residue.
-
Concentration: At higher concentrations, there is an increased probability of intermolecular collisions, which can lead to the formation of aggregates.
-
pH: The pH of the solution affects the charge of the GPE molecule. As the pH approaches the pI, solubility is generally at its minimum.
-
Temperature: Elevated temperatures can increase the rate of aggregation. Freeze-thaw cycles can also induce aggregation by concentrating the peptide in the unfrozen liquid phase.
-
Ionic Strength: The concentration of salts in the solution can influence electrostatic interactions between peptide molecules.
-
Presence of Interfaces: Agitation or contact with air-water or solid-water interfaces can induce aggregation.
Q2: How can I determine the isoelectric point (pI) of GPE?
Q3: What are the first steps I should take to prevent GPE aggregation?
-
pH Adjustment: Ensure the pH of your solution is at least 1-2 units away from the pI of GPE. For a peptide with an acidic pI, formulating at a neutral or slightly basic pH will impart a net negative charge, increasing electrostatic repulsion and solubility.
-
Temperature Control: Prepare and store GPE solutions at controlled temperatures, typically refrigerated (2-8°C). Avoid repeated freeze-thaw cycles.
Q4: What excipients can I use to prevent GPE aggregation, and at what concentrations should I start?
Several classes of excipients can be used to stabilize high-concentration GPE solutions. The optimal excipient and concentration should be determined experimentally.
| Excipient Class | Example(s) | Starting Concentration Range | Mechanism of Action |
| Amino Acids | L-Arginine, Glycine | 50 - 250 mM | Reduces protein-protein interactions and suppresses aggregation.[1][2][3] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevents surface-induced aggregation by competing for interfaces and can shield hydrophobic patches on the peptide.[4] |
| Sugars/Polyols | Trehalose, Sucrose, Mannitol | 5% - 10% (w/v) | Stabilize the native peptide structure through preferential exclusion and can act as cryo/lyoprotectants.[5][6][7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | Can encapsulate hydrophobic side chains, increasing solubility and stability.[8][9][10] |
Q5: How can I monitor GPE aggregation in my experiments?
Several analytical techniques can be used to detect and quantify GPE aggregation.
Caption: Methods for monitoring GPE aggregation.
Section 3: Experimental Protocols
Protocol 1: Analysis of GPE Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
This method separates GPE monomers from aggregates based on their hydrodynamic size.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for small peptides (e.g., with a pore size of ~100-150 Å)
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
-
GPE sample
-
0.22 µm syringe filters
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the GPE sample by dissolving it in the mobile phase to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
-
Inject an appropriate volume of the filtered sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm if applicable, though GPE lacks a strong chromophore at 280 nm).
-
Aggregates will elute earlier than the monomeric GPE. The peak area of each species can be used to quantify the percentage of aggregation.
Protocol 2: Detection of GPE Aggregates by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
GPE sample
-
Buffer (filtered through a 0.22 µm filter)
Procedure:
-
Prepare the GPE sample in a filtered, appropriate buffer. The concentration should be within the instrument's optimal range.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions.
-
Analyze the resulting size distribution data. The presence of peaks with a larger hydrodynamic radius than the expected monomer size indicates aggregation.[11][12]
Protocol 3: Thioflavin T (ThT) Assay for Fibrillar GPE Aggregates
This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. While less likely for a short peptide like GPE, it can be used to rule out this type of aggregation.
Materials:
-
Fluorescence plate reader (Excitation ~450 nm, Emission ~485 nm)
-
Black, non-binding 96-well plates
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
GPE sample
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare the GPE sample at the desired concentration in the assay buffer.
-
In a 96-well plate, add the assay buffer.
-
Add ThT stock solution to a final concentration of 10-25 µM.[13]
-
Initiate the reaction by adding the GPE sample to the wells. Include control wells with only buffer and ThT for background subtraction.
-
Seal the plate and incubate at a controlled temperature (e.g., 37°C), with or without shaking, depending on the experimental design.
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time in the presence of GPE suggests the formation of ThT-positive aggregates.[14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Serverless Prediction of Peptide Properties with Recurrent Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 7. omicsonline.org [omicsonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 14. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Dosage and Administration Route for Gly-Pro-Glu (GPE) in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of the neuroactive tripeptide Gly-Pro-Glu (GPE). The following troubleshooting guides and FAQs address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when administering GPE in vivo?
The most significant challenge is GPE's very short plasma half-life, which is less than two minutes following a single bolus intravenous injection in rats.[1][2] This rapid clearance is due to enzymatic degradation and can lead to inconsistent experimental outcomes if not properly managed.[2]
Q2: What is the most effective administration route for achieving consistent neuroprotective effects with GPE?
Continuous intravenous (IV) infusion is the recommended route.[3] Studies have shown that a 4-hour IV infusion provides potent and consistent neuroprotection across multiple brain regions, which is not typically achieved with single bolus injections.[1]
Q3: Can I use single bolus intravenous (IV) or intraperitoneal (IP) injections for my experiments?
While possible, single bolus injections are associated with modest and inconsistent neuroprotection due to GPE's rapid metabolism and clearance from circulation.[1] High doses for IP injections (e.g., 300 mg) have been reported in specific models, but continuous infusion is generally preferred for maintaining therapeutic concentrations.[4]
Q4: Is oral administration of GPE a viable option?
No, unmodified GPE is not suitable for oral administration due to its poor enzymatic stability and low oral bioavailability.[5] However, research on chemically modified analogues, such as Trofinetide, has shown that formulation as a microemulsion can achieve neuroprotective efficacy following oral administration.[5][6][7]
Q5: What is a typical effective dosage range for GPE when administered via IV infusion?
GPE has a broad effective dose range for neuroprotection in rats when administered via IV infusion, from 1.2 mg/kg to 120 mg/kg.[1] A commonly cited effective dose is 12 mg/kg delivered over a 1 to 4-hour infusion period.[1][8]
Q6: What is the proposed mechanism of action for GPE's neuroprotective effects?
GPE is known to be the N-terminal tripeptide of insulin-like growth factor-I (IGF-1).[9] Its mechanism is multifactorial and includes:
-
Inhibition of NMDA Receptor Binding: GPE inhibits L-[³H]glutamate binding to the N-methyl-D-aspartate (NMDA) receptor.[4] At high concentrations, it can also act as a weak NMDA receptor agonist.[10]
-
Modulation of Neuroinflammation: GPE can suppress microglial proliferation and prevent the loss of astrocytes following injury.[1][11] It may also counteract pro-inflammatory signaling pathways, such as those involving NFκB.[11]
-
Anti-Apoptotic Effects: GPE has been shown to reduce both caspase-3-dependent and -independent apoptosis in the hippocampus.[1]
-
Stimulation of Neurotransmitter Release: GPE potentiates the potassium-evoked release of acetylcholine.[4][9]
Troubleshooting Guide
Issue: Inconsistent or No Neuroprotective Effect Observed
| Possible Cause | Recommended Solution |
| Inappropriate Administration Route | A single bolus IV or IP injection results in rapid clearance before GPE can exert a consistent effect.[1] Switch to a continuous intravenous infusion for 1-4 hours to maintain stable plasma concentrations during the therapeutic window.[1][8] |
| Sub-optimal Dosage | The administered dose may be too low for your specific animal model or injury type. GPE has a wide effective range.[1] Perform a dose-response study. Start with a known effective dose (e.g., 12 mg/kg via IV infusion) and titrate up or down.[1][8] |
| Peptide Degradation | GPE is a peptide susceptible to degradation if not handled or stored correctly. Ensure GPE is stored under recommended conditions (typically lyophilized at -20°C or below). Reconstitute the peptide in a suitable sterile buffer immediately before use. Avoid repeated freeze-thaw cycles.[4] |
Issue: High Variability in Results Between Animals
| Possible Cause | Recommended Solution |
| Rapid and Variable Metabolism | The primary reason for variability is the extremely short half-life of GPE, which can differ slightly between individual animals.[1][3] Employ continuous IV infusion to normalize plasma exposure across all subjects. This method is more reliable than bolus injections for achieving consistent therapeutic levels.[1] |
| Formulation Issues | If using a modified GPE analogue, issues with solubility or stability in the vehicle can affect bioavailability. Verify the integrity and solubility of your formulation. For oral administration of analogues, consider specialized formulations like microemulsions.[5][6] |
Data Presentation
Table 1: Pharmacokinetic Profile of GPE in Rats
| Parameter | Route of Administration | Dose | Plasma Half-Life | Key Finding |
| Clearance | Single Bolus IV Injection | 30 or 100 mg/kg | < 2 minutes | GPE is rapidly metabolized and cleared from circulation.[1][3] |
| Neuroprotection | Continuous IV Infusion | 1.2 - 120 mg/kg (over 4h) | Not Applicable | Provides potent and consistent neuroprotection.[1] |
| Bioavailability | Oral | Not specified | Not Applicable | Unmodified GPE has poor oral bioavailability.[5] |
Table 2: Summary of in vivo GPE Dosage and Administration Routes
| Animal Model | Administration Route | Dosage Regimen | Outcome Measured | Reference |
| Hypoxic-Ischemic Adult Rats | 4-hour IV Infusion | 1.2 - 120 mg/kg | Neuroprotection, reduced apoptosis | [1] |
| Embolic Stroke (Adult & Aged Rats) | 1-hour IV Infusion | 12 mg/kg | Reduced brain damage | [8] |
| Ovariectomized Rats (Aβ insult) | Intraperitoneal Injection | 300 mg/day (Days 0, 6, 12) | Protection of somatostatinergic system | [4] |
| 6-OHDA Dopamine Depletion | Intracerebroventricular | 3 µg (single dose) | Prevention of dopamine neuron loss | [12] |
| Pharmacokinetic Study | Single Bolus IV Injection | 30 or 100 mg/kg | Plasma concentration over time | [3] |
Experimental Protocols
Protocol 1: Continuous Intravenous (IV) Infusion for Neuroprotection Studies (Rat Model)
This protocol is adapted from methodologies demonstrating robust neuroprotection.[1][8]
-
Animal Preparation: Acclimate adult rats to handling for several days. On the day of the experiment, anesthetize the animal and cannulate the femoral vein for infusion and, if required, the femoral artery for blood pressure monitoring.
-
Induction of Injury: Induce the desired CNS injury (e.g., hypoxic-ischemia or embolic stroke) according to your established model.
-
GPE Solution Preparation: Immediately before use, dissolve lyophilized GPE in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., for a 12 mg/kg dose over 4 hours in a 300g rat at an infusion rate of 1 ml/h, the concentration would be 0.9 mg/ml).
-
Initiation of Infusion: At the specified time point post-injury (e.g., 2-3 hours), begin the IV infusion of the GPE solution using a calibrated syringe pump.[1][12] A typical infusion duration is 1 to 4 hours.[1][8] The vehicle control group should receive an infusion of the vehicle alone.
-
Monitoring: Monitor the animal's vital signs (temperature, heart rate, etc.) throughout the infusion period.
-
Post-Infusion Care: After the infusion is complete, withdraw the cannula, suture the incision, and allow the animal to recover. Provide appropriate post-operative care.
-
Endpoint Analysis: At the predetermined endpoint (e.g., 7 days post-injury), perform histological, immunohistochemical, or functional analyses to assess the degree of neuroprotection.
Protocol 2: Pharmacokinetic Analysis via Intravenous (IV) Bolus Injection (Rat Model)
This protocol outlines the key steps for determining GPE's plasma half-life.[3]
-
Animal Preparation: Anesthetize an adult rat and place cannulas in both the jugular vein (for injection) and the carotid artery (for blood sampling).
-
GPE Solution Preparation: Prepare a sterile solution of GPE in saline at a known concentration (e.g., 30 mg/ml for a 30 mg/kg dose in a 300g rat, assuming a 0.3 ml injection volume).
-
Baseline Sample: Collect a baseline blood sample (t=0) from the arterial line before GPE administration.
-
Bolus Administration: Administer the GPE solution as a single, rapid bolus via the jugular vein cannula.
-
Timed Blood Sampling: Collect blood samples from the arterial line at multiple, rapid succession time points post-injection (e.g., 1, 2, 3, 5, 10, 15, and 30 minutes). Samples should be collected into tubes containing a protease inhibitor cocktail to prevent ex vivo degradation.
-
Plasma Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Concentration Analysis: Measure the concentration of GPE in the plasma samples using a validated method, such as a specialized radioimmunoassay or LC-MS/MS.[3]
-
Data Analysis: Plot the plasma concentration of GPE versus time and calculate the pharmacokinetic parameters, including the elimination half-life.
Mandatory Visualizations
Caption: Proposed neuroprotective signaling pathway of this compound (GPE).
Caption: Experimental workflow for a GPE in vivo neuroprotection study.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. Neuroprotective effects of the N-terminal tripeptide of insulin-like growth factor-1, glycine-proline-glutamate (GPE) following intravenous infusion in hypoxic-ischemic adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of glycine-proline-glutamate, the N-terminal tripeptide of insulin-like growth factor-1, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Delayed peripheral administration of the N-terminal tripeptide of IGF-1 (GPE) reduces brain damage following microsphere induced embolic damage in young adult and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The IGF-derived tripeptide this compound is a weak NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction in Hippocampal Amyloid-β Peptide (Aβ) Content during Glycine-Proline-Glutamate (this compound) Co-Administration Is Associated with Changes in Inflammation and Insulin-like Growth Factor (IGF)-I Signaling [mdpi.com]
- 12. IGF-1 derived small neuropeptides and analogues: a novel strategy for the development of pharmaceuticals for neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Endogenous Gly-Pro-Glu (GPE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of the endogenous tripeptide Gly-Pro-Glu (GPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GPE) and why is it challenging to detect?
This compound (GPE) is a neuroactive tripeptide derived from the N-terminus of insulin-like growth factor-1 (IGF-1). Its detection is challenging due to its small size, low endogenous concentrations, potential for rapid degradation, and physicochemical properties that can lead to poor retention in reversed-phase chromatography and low ionization efficiency in mass spectrometry. Furthermore, developing specific antibodies for immunoassays is difficult due to the limited number of epitopes.
Q2: What are the common methods for detecting endogenous GPE levels?
The primary methods for quantifying endogenous GPE are:
-
Mass Spectrometry (MS)-based methods: Particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.
-
Immunoassays: Such as Enzyme-Linked Immunosorbent Assay (ELISA), which can be high-throughput but are highly dependent on antibody specificity.
Q3: What are the critical pre-analytical variables to consider when measuring GPE?
Pre-analytical variables can significantly impact the accuracy of GPE measurements. Key considerations include:
-
Sample Collection and Handling: Use appropriate collection tubes (e.g., with protease inhibitors) to prevent GPE degradation. For cerebrospinal fluid (CSF), ensure standardized collection protocols are followed to avoid blood contamination.[1][2]
-
Sample Storage: Aliquot samples immediately after collection and store them at -80°C to minimize degradation and freeze-thaw cycles.[3]
-
Matrix Effects: The biological matrix (e.g., plasma, CSF) can interfere with the assay. Proper sample preparation, such as solid-phase extraction (SPE) or protein precipitation, is crucial to minimize these effects.[4]
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No GPE Signal | Poor retention on the LC column due to the polar nature of the peptide. | * Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column. * Employ ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) in the mobile phase to improve retention on C18 columns.[5] |
| Low ionization efficiency. | * Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). * Consider derivatization of the peptide to enhance its hydrophobicity and ionization. | |
| GPE degradation during sample preparation. | * Work quickly on ice and use protease inhibitors. * Ensure the pH of the sample is maintained in a range that minimizes enzymatic activity. | |
| High Variability Between Replicates | Inconsistent sample preparation. | * Automate liquid handling steps where possible. * Ensure complete and consistent drying and reconstitution of samples. |
| Matrix effects (ion suppression or enhancement). | * Perform a thorough validation of the method, including assessment of matrix effects with multiple sources of the biological matrix. * Use a stable isotope-labeled internal standard (SIL-IS) for GPE to normalize for variability. | |
| Poor Peak Shape | Secondary interactions with the analytical column. | * Use a column with end-capping. * Adjust the mobile phase pH and organic solvent composition. |
ELISA Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Non-specific binding of antibodies. | * Increase the concentration or duration of the blocking step. * Add detergents like Tween-20 to the wash buffers.[6] * Optimize the concentrations of the primary and secondary antibodies.[6] |
| Cross-reactivity of the antibody with other endogenous molecules. | * Perform a thorough antibody validation, including testing for cross-reactivity against structurally similar peptides and the precursor protein (IGF-1). * Consider using a different antibody clone or a polyclonal antibody that has been affinity-purified. | |
| Low or No Signal | GPE concentration is below the limit of detection (LOD). | * Concentrate the sample using methods like lyophilization or SPE. * Use a more sensitive substrate for the enzyme conjugate.[7] |
| Inefficient antibody binding. | * Optimize incubation times and temperatures for antibody-antigen binding.[7] * Ensure the coating antibody is properly immobilized on the plate. | |
| Poor Standard Curve | Issues with the GPE standard. | * Use a high-purity synthetic GPE standard and verify its concentration. * Prepare fresh standard dilutions for each assay. |
| Pipetting inaccuracies. | * Calibrate pipettes regularly. * Use a new pipette tip for each standard and sample.[7] |
Experimental Protocols
Protocol: Quantification of GPE in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for a similar tripeptide, Pro-Gly-Pro, and should be optimized and validated for GPE.[3][4]
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled GPE internal standard (e.g., [¹³C₃, ¹⁵N₁]-GPE) of a known concentration.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., Phenomenex Phree) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the GPE with 500 µL of methanol.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A C18 column suitable for peptide analysis (e.g., Jupiter 4u Proteo 150 x 2.1 mm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient from 5% to 95% mobile phase B over a suitable time to ensure separation of GPE from other plasma components.
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both GPE and its stable isotope-labeled internal standard.
3. Data Analysis
-
Quantify GPE by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a surrogate matrix (e.g., stripped plasma).
Visualizations
GPE Signaling Pathway
Caption: GPE binds to and activates the NMDA receptor, leading to calcium influx and the initiation of downstream signaling cascades that promote neuroprotection and modulate synaptic plasticity.
Experimental Workflow for GPE Quantification
Caption: A typical workflow for the quantification of endogenous GPE from biological samples using LC-MS/MS.
References
- 1. Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Collection Handling and Transport of CSF Samples | Right Decisions [rightdecisions.scot.nhs.uk]
- 3. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 6. arigobio.com [arigobio.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Gly-Pro-Glu (GPE) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gly-Pro-Glu (GPE) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the poor oral bioavailability of these promising neuroprotective compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound (GPE) and its derivatives?
The low oral bioavailability of GPE and similar peptides is primarily attributed to two main physiological barriers in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: Peptides are susceptible to degradation by a host of proteolytic enzymes present in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin, and various peptidases on the brush border of intestinal cells). This enzymatic action breaks down the peptide structure, rendering it inactive before it can be absorbed.
-
Poor Permeability: Due to their typically hydrophilic nature and molecular size, peptides like GPE exhibit low permeability across the intestinal epithelial cell layer. The tight junctions between these cells restrict paracellular transport (movement between cells), and their physicochemical properties are not ideal for efficient transcellular transport (movement through cells).
Q2: What are the main strategies to improve the oral bioavailability of GPE derivatives?
There are two principal approaches to enhance the oral bioavailability of GPE derivatives:
-
Chemical Modification:
-
Prodrugs: Attaching a lipophilic moiety to the GPE molecule can enhance its ability to cross the intestinal membrane. This promoiety is designed to be cleaved off by enzymes in the blood or target tissue, releasing the active GPE.
-
Analog Development: Modifying the amino acid sequence of GPE can improve its stability against enzymatic degradation and/or enhance its permeability. For instance, the development of analogs like NNZ-2566 has shown improved oral bioavailability over the parent peptide.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can protect it from enzymatic degradation and increase its hydrodynamic size, potentially improving its pharmacokinetic profile.
-
Glycosylation: Adding sugar moieties to the peptide can enhance its stability, solubility, and in some cases, facilitate transport via glucose transporters.
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating GPE derivatives within nanoparticles (e.g., polymeric or lipid-based) can protect them from the harsh environment of the GI tract and facilitate their uptake by intestinal cells.
-
Enteric Coatings: Coating tablets or capsules containing the GPE derivative with a pH-sensitive polymer can prevent its release in the acidic environment of the stomach and ensure it reaches the more neutral pH of the small intestine for absorption.
-
Permeation Enhancers: Co-administering GPE derivatives with substances that transiently open the tight junctions between intestinal cells can increase paracellular absorption.
-
Enzyme Inhibitors: Including compounds that inhibit the activity of key proteases in the GI tract can prevent the degradation of the GPE derivative.
-
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the experimental evaluation of GPE derivative oral bioavailability.
Troubleshooting In Vitro Caco-2 Permeability Assays
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drug candidates. Here are some common problems and solutions:
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Apparent Permeability (Papp) for a Promising Derivative | 1. Poor intrinsic permeability. 2. Active efflux by transporters (e.g., P-glycoprotein). 3. Low compound recovery due to binding to plasticware or cell monolayer. 4. Incomplete dissolution of the compound in the transport buffer. | 1. Confirm the compound's physicochemical properties (e.g., logP, polar surface area). 2. Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A)/Papp(A-B)) > 2 suggests active efflux. Consider co-incubation with a P-gp inhibitor like verapamil. 3. Quantify the compound concentration in the donor and receiver compartments, as well as in the cell lysate, at the end of the experiment to calculate mass balance. Use low-binding plates if necessary. 4. Ensure the compound is fully dissolved in the transport buffer. Check for precipitation during the experiment. |
| High Variability in Papp Values Between Experiments | 1. Inconsistent Caco-2 cell monolayer integrity. 2. Variation in cell passage number. 3. Inconsistent experimental conditions (e.g., incubation time, temperature, buffer pH). | 1. Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment. Only use monolayers with TEER values within the laboratory's established range. Also, assess the permeability of a paracellular marker like Lucifer yellow. 2. Use Caco-2 cells within a consistent and validated passage number range. 3. Strictly adhere to the standardized protocol for all experiments. |
| Low Compound Recovery (<80%) | 1. Binding to the plate or filter membrane. 2. Metabolism by Caco-2 cells. 3. Cellular accumulation. | 1. Use low-protein-binding plates. Pre-saturating the plate with a protein solution (e.g., BSA) can sometimes help. 2. Analyze cell lysates for metabolites of your compound using LC-MS/MS. 3. Quantify the amount of compound remaining in the cell monolayer at the end of the study. |
Troubleshooting In Vivo Oral Bioavailability Studies in Rodents
In vivo studies are essential for confirming the oral bioavailability of GPE derivatives. Below are some common challenges and recommendations:
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Plasma Concentrations Between Animals | 1. Inaccurate oral gavage leading to dosing errors or lung administration. 2. Differences in food intake affecting gastric emptying and absorption. 3. Stress-induced physiological changes in the animals. | 1. Ensure proper training in oral gavage techniques. Verify the correct placement of the gavage needle. 2. Fast animals overnight before dosing to standardize GI conditions. 3. Acclimatize animals to handling and the experimental procedures to minimize stress. |
| No Detectable Compound in Plasma | 1. Extremely low oral bioavailability. 2. Rapid metabolism or clearance. 3. Insufficient sensitivity of the analytical method. | 1. Consider increasing the oral dose if tolerated. Re-evaluate the formulation or chemical modification strategy. 2. Analyze plasma samples for potential metabolites. Conduct an intravenous (IV) administration study to determine the clearance rate. 3. Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). |
| Unexpectedly Low Oral Bioavailability (F%) | 1. Significant first-pass metabolism in the gut wall or liver. 2. Poor absorption due to low permeability or high efflux. 3. Degradation in the GI tract. | 1. Investigate the metabolic stability of the compound in liver and intestinal microsomes. 2. Correlate the in vivo results with in vitro Caco-2 permeability data. 3. Assess the stability of the compound in simulated gastric and intestinal fluids. |
Quantitative Data Summary
The following table summarizes representative oral bioavailability data for GPE and its analogs from the literature. This table can be used as a benchmark and a template for organizing your own experimental data.
| Compound | Modification | Species | Oral Bioavailability (F%) | Reference |
| Gly-Pro-Hyp | None (Collagen-derived tripeptide) | Rat | 4.4% | [1] |
| Pro-Hyp | None (Dipeptide) | Rat | 19.3% | [1] |
| NNZ-2566 | GPE Analog | Human | Good oral bioavailability observed (specific % not stated) | [2] |
| Your GPE Derivative 1 | e.g., Prodrug A | e.g., Rat | Enter your data | Your internal report |
| Your GPE Derivative 2 | e.g., Nanoparticle Formulation B | e.g., Mouse | Enter your data | Your internal report |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility in your studies.
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of GPE derivatives across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)
-
GPE derivative stock solution
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
Monolayer Integrity Assessment: Before the transport experiment, measure the TEER of the monolayers. Only use inserts with TEER values > 250 Ω·cm².
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the GPE derivative at the desired concentration to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer. f. At the end of the experiment, collect a sample from the apical compartment.
-
Monolayer Integrity Post-Experiment: Add Lucifer yellow to the apical side and measure its transport to the basolateral side after 1 hour. The Papp of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
-
Sample Analysis: Quantify the concentration of the GPE derivative in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a GPE derivative in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
GPE derivative formulation for oral and intravenous (IV) administration
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Preparation: Acclimatize rats for at least one week. For the IV group and for serial blood sampling, surgically implant a catheter in the jugular vein and allow for a 2-3 day recovery period. Fast animals overnight before dosing.
-
Dosing:
-
Oral Group: Administer the GPE derivative formulation at the desired dose (e.g., 10 mg/kg) via oral gavage.
-
IV Group: Administer the GPE derivative solution intravenously via the catheter at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the catheter at pre-determined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the GPE derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t₁/₂) for both oral and IV groups using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Signaling Pathway
References
minimizing off-target effects of Gly-Pro-Glu in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of the tripeptide Gly-Pro-Glu (GPE) in cell-based assays.
Introduction to this compound (GPE) and its Off-Target Effects
This compound (GPE) is the N-terminal tripeptide of insulin-like growth factor-I (IGF-1) and is considered a neuroactive peptide with potential neuroprotective properties.[1][2] While GPE has demonstrated biological activity in various models, its mechanism of action is not fully elucidated, and it is known to interact with targets other than the IGF-1 receptor, leading to potential off-target effects in cell-based assays.[2][3]
The most well-characterized off-target interaction of GPE is with the N-methyl-D-aspartate (NMDA) receptor, where it acts as a weak agonist at high concentrations.[4][5] This interaction is thought to be mediated through the glutamate-binding site on the NMDA receptor.[4] Additionally, GPE has been shown to influence the release of neurotransmitters, including acetylcholine and dopamine.[1][6] The stimulatory effect on acetylcholine release appears to be independent of NMDA receptor activation.[6]
Understanding and mitigating these off-target effects are crucial for obtaining accurate and reproducible results in cell-based assays designed to investigate the specific biological functions of GPE.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of GPE?
A1: The primary off-target effect of GPE is its weak agonist activity at the NMDA receptor, particularly at high concentrations.[4][5] It has also been shown to potentiate the potassium-evoked release of acetylcholine and dopamine.[1]
Q2: At what concentrations are the off-target effects of GPE observed?
A2: GPE-induced activation of NMDA receptors is typically observed at high micromolar concentrations. For instance, one study reported that 30 μM GPE produced a barely detectable inward current, while 500 μM induced a large inward current in hippocampal neurons.[4] The IC50 value for the inhibition of L-[3H]glutamate binding to the NMDA receptor by GPE has been reported as 14.7 μM.[1]
Q3: Does GPE bind to the IGF-1 receptor?
A3: No, GPE does not bind to the IGF-1 receptor.[2][3] Its biological effects are mediated through mechanisms independent of the IGF-1 signaling pathway.
Q4: What signaling pathways are known to be modulated by GPE?
A4: GPE has been shown to activate the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K) pathways, potentially via NMDA receptor activation.[7][8] It may also modulate calcium and glycogen synthase kinase 3β (GSK-3β) signaling.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with GPE that may be related to its off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| Unexpected changes in cell viability or cytotoxicity. | High concentrations of GPE may be causing excitotoxicity through NMDA receptor activation, especially in neuronal cultures. | - Perform a dose-response curve to determine the optimal GPE concentration. - Include a negative control with a scrambled peptide sequence. - Use an NMDA receptor antagonist (e.g., AP5 or MK-801) to confirm if the effect is NMDA receptor-mediated. |
| High background signal or inconsistent results in neurotransmitter release assays. | GPE's potentiation of acetylcholine and dopamine release may be confounding the results of assays focused on other targets. | - Carefully select the cell type to avoid those with high expression of relevant neurotransmitter receptors if they are not the intended target. - Use specific receptor antagonists for the neurotransmitter systems as controls. |
| Variability in signaling pathway activation (e.g., ERK, PI3K). | The observed signaling may be an off-target effect of NMDA receptor activation by GPE. | - Co-treat cells with GPE and an NMDA receptor antagonist to see if the signaling is blocked. - Use a cell line that does not express NMDA receptors as a negative control. |
| Peptide precipitation or aggregation in media. | While not a direct off-target effect, poor solubility can lead to inconsistent effective concentrations and misleading results. | - Ensure proper solubilization of the GPE peptide. Start with a small amount of sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution in the assay buffer.[9] - Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[10] |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 of GPE for L-[3H]glutamate binding inhibition | 14.7 μM | Rat cortical slices | [1] |
| GPE concentration for detectable inward current | 30 μM | Whole-cell patch-clamp on mouse hippocampal neurons | [4] |
| GPE concentration for large inward current | 500 μM | Whole-cell patch-clamp on mouse hippocampal neurons | [4] |
Experimental Protocols
Protocol 1: Determining NMDA Receptor-Mediated Off-Target Effects
Objective: To assess whether the observed cellular response to GPE is mediated by the NMDA receptor.
Methodology:
-
Cell Culture: Culture the target cells (e.g., primary neurons or a cell line expressing NMDA receptors) to the desired confluency.
-
Experimental Groups:
-
Vehicle Control (assay buffer)
-
GPE (at the desired experimental concentration)
-
NMDA Receptor Antagonist Control (e.g., 50 µM D-AP5)
-
GPE + NMDA Receptor Antagonist (pre-incubate with the antagonist for 30 minutes before adding GPE)
-
-
Treatment: Add the respective compounds to the cell cultures and incubate for the desired period.
-
Assay: Perform the specific cell-based assay to measure the desired endpoint (e.g., cell viability, protein phosphorylation, gene expression).
-
Data Analysis: Compare the results between the GPE-treated group and the GPE + antagonist-treated group. A significant reduction in the GPE-induced effect in the presence of the antagonist indicates an NMDA receptor-mediated off-target effect.
Protocol 2: Assessing Off-Target Effects on Neurotransmitter Release
Objective: To differentiate the intended effects of GPE from its off-target effects on acetylcholine and dopamine release.
Methodology:
-
Cell Culture/Tissue Preparation: Use appropriate cell cultures (e.g., PC12 cells for dopamine release) or brain tissue slices (e.g., cortical slices for acetylcholine release).
-
Experimental Groups:
-
Basal Release Control (no stimulation)
-
Potassium Chloride (KCl) Stimulation Control (e.g., 50 mM KCl)
-
GPE + KCl Stimulation
-
Specific Receptor Antagonist Control (e.g., a dopamine or acetylcholine receptor antagonist) + GPE + KCl Stimulation
-
-
Procedure:
-
Pre-incubate the cells/slices with the respective antagonists where required.
-
Stimulate the cells/slices with KCl in the presence or absence of GPE.
-
Collect the supernatant to measure the amount of released neurotransmitter using an appropriate method (e.g., HPLC, ELISA).
-
-
Data Analysis: Compare the amount of neurotransmitter released in the GPE-treated group with the control groups. The use of specific antagonists can help to dissect the downstream effects of the released neurotransmitters.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IGF-derived tripeptide this compound is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IGF-derived tripeptide this compound is a weak NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
Validation & Comparative
A Head-to-Head Comparison of Neuroprotective Efficacy: Gly-Pro-Glu (GPE) vs. Full-Length IGF-1
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
In the quest for potent neuroprotective agents, both Insulin-like Growth Factor-1 (IGF-1) and its N-terminal tripeptide, Gly-Pro-Glu (GPE), have emerged as significant candidates. Full-length IGF-1 is a well-documented neurotrophic factor that plays a crucial role in neuronal growth, survival, and differentiation.[1][2] However, its therapeutic application is often hampered by its large molecular size, poor blood-brain barrier penetration, and potential for mitogenic side effects.[3][4] GPE, a cleavage product of IGF-1, is being investigated as a more targeted neuroprotective molecule that may circumvent the limitations of its parent peptide.[3][4] This guide provides an objective comparison of the neuroprotective efficacy of GPE and full-length IGF-1, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these two molecules.
Signaling Pathways and Mechanisms of Action
A fundamental distinction between IGF-1 and GPE lies in their mechanisms of action. IGF-1 exerts its effects through the well-characterized IGF-1 receptor, while GPE's neuroprotective actions are independent of this receptor, suggesting a unique mode of action.[3][4]
Full-Length IGF-1 Signaling
IGF-1 initiates its neuroprotective cascade by binding to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. This binding triggers a conformational change and autophosphorylation of the receptor, leading to the activation of two primary downstream signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[5][6] The PI3K/Akt pathway is a major contributor to cell survival by inhibiting apoptotic processes.[1][7] The Ras/MAPK pathway is also involved in cell survival and proliferation.[5][6]
Caption: IGF-1 Signaling Pathway.
This compound (GPE) Signaling
The neuroprotective mechanism of GPE is not fully elucidated but is known to be independent of the IGF-1 receptor.[3] Evidence suggests that GPE may exert its effects through the modulation of N-methyl-D-aspartate (NMDA) receptors.[3][8] Interestingly, both agonistic and antagonistic effects on NMDA receptors have been reported for GPE.[3] Some studies suggest GPE may act as a weak NMDA receptor agonist.[8][9] In contrast to its parent peptide IGF-1, GPE treatment has been shown to inhibit reactive microglial proliferation following hypoxic-ischemic injury, suggesting an anti-inflammatory component to its neuroprotective action.[3] Furthermore, GPE has been observed to promote astrocytosis and vascular remodeling.[3]
Caption: GPE Signaling Pathway.
Quantitative Data on Neuroprotective Efficacy
Direct comparative studies providing quantitative data on the neuroprotective efficacy of GPE versus full-length IGF-1 are limited. However, data from various preclinical models offer insights into their respective potencies.
| Parameter | This compound (GPE) | Full-Length IGF-1 | Experimental Model | Reference(s) |
| Neuronal Survival | Dose-dependently protected hippocampal neurons from NMDA-induced toxicity.[3] | Prevents neuronal and white matter injury after hypoxic-ischemic brain injury.[4] | In vitro organotypic hippocampal cultures; In vivo rat model of hypoxic-ischemic injury | [3][4] |
| Infarct Volume Reduction | Intravenous infusion significantly reduced the degree of brain damage in both young and aged rats after microsphere-induced ischemia.[3] | Treatment after hypoxic-ischemic brain injury in adult rats leads to improved long-term neurological function.[3] | In vivo rat models of ischemic injury | [3] |
| Functional Recovery | Intravenous infusion for 4 hours improves long-term functional recovery after ischemic brain injury.[3] | Treatment after hypoxic-ischemic brain injury in adult rats leads to improved long-term neurological function.[3] | In vivo rat models of ischemic brain injury | [3] |
| Therapeutic Window | Effective when administered 3-7 hours after ischemic injury.[3] | Effective when administered 2 hours after the hypoxic-ischemic insult.[10] | In vivo models of ischemic injury | [3][10] |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier.[3] | Poor central uptake.[3] | General observation | [3] |
| Side Effects | Does not interact with IGF receptors, potentially avoiding mitogenic effects.[3] | Potential for metabolic and mitogenic side effects.[3][4] | General observation | [3][4] |
Experimental Protocols
The following are representative experimental protocols used to assess the neuroprotective efficacy of GPE and IGF-1.
In Vitro Excitotoxicity Model
-
Objective: To assess the ability of GPE or IGF-1 to protect neurons from glutamate-induced cell death.
-
Methodology:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) are established from embryonic rodents.
-
Neurons are maintained in culture for a specified period (e.g., 7-14 days) to allow for maturation.
-
Cultures are pre-treated with varying concentrations of GPE, IGF-1, or a vehicle control for a defined duration.
-
Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate or an NMDA receptor agonist for a short period.[11]
-
After the excitotoxic insult, the medium is replaced with a fresh medium containing the respective test compounds or vehicle.
-
Neuronal viability is assessed 24 hours later using methods such as lactate dehydrogenase (LDH) assay (to measure cell death) or by counting surviving neurons after staining with a viability dye (e.g., calcein-AM/ethidium homodimer-1).
-
In Vivo Hypoxic-Ischemic Injury Model
-
Objective: To evaluate the neuroprotective effects of GPE or IGF-1 in an animal model of stroke.
-
Methodology:
-
Adult rodents (e.g., rats or mice) are anesthetized.
-
Hypoxic-ischemic injury is induced, commonly through unilateral common carotid artery ligation followed by exposure to a hypoxic environment (e.g., 8% oxygen).
-
GPE, IGF-1, or a vehicle is administered at a specific time point post-injury (e.g., 2 hours) via a defined route (e.g., intracerebroventricularly or intravenously).
-
Animals are monitored for a set period (e.g., 7 days) for neurological deficits using behavioral tests (e.g., rotarod, cylinder test).
-
At the end of the study period, animals are euthanized, and their brains are collected for histological analysis.
-
Brain sections are stained (e.g., with cresyl violet or Fluoro-Jade) to determine the extent of neuronal damage and calculate the infarct volume.
-
Caption: Experimental Workflows.
Conclusion
Both full-length IGF-1 and its N-terminal tripeptide, GPE, demonstrate significant neuroprotective properties in preclinical models of neuronal injury. IGF-1's potent pro-survival effects are mediated through the well-defined IGF-1 receptor signaling pathway. However, its therapeutic potential is constrained by its pharmacokinetic properties and potential for off-target effects.
GPE presents an intriguing alternative with a distinct, IGF-1 receptor-independent mechanism of action that includes modulation of NMDA receptors and anti-inflammatory effects. Its ability to cross the blood-brain barrier and a wider therapeutic window in some models make it a promising candidate for further investigation.[3] The choice between these two neuroprotective agents for therapeutic development will likely depend on the specific pathological context, with GPE offering the potential for a more targeted and safer neuroprotective strategy. Further direct comparative studies are warranted to fully elucidate their relative efficacy and therapeutic potential.
References
- 1. Insulin-like growth factor-1 (IGF-1): a neuroprotective trophic factor acting via the Akt kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IGF-IR in neuroprotection and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin‐Like Growth Factor ‐1 (IGF‐1) Derived Neuropeptides, a Novel Strategy for the Development of Pharmaceuticals for Managing Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1 derived small neuropeptides and analogues: a novel strategy for the development of pharmaceuticals for neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on Neuroprotection of Insulin-like Growth Factor-1 towards Glutamate-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF-1 Protects Dopamine Neurons Against Oxidative Stress: Association with Changes in Phosphokinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin-like Growth Factor-I Mediates Neuroprotection in Proteasome Inhibition-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IGF-derived tripeptide this compound is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Insulin-like growth factor-1 is a potent neuronal rescue agent after hypoxic-ischemic injury in fetal lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excitotoxicity - Wikipedia [en.wikipedia.org]
Gly-Pro-Glu (GPE) in Alzheimer's Disease Models: A Comparative Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of the tripeptide Gly-Pro-Glu (GPE) in preclinical models of Alzheimer's disease (AD). GPE, a cleavage product of insulin-like growth factor-1 (IGF-1), has demonstrated neuroprotective properties, making it a person of interest in the search for novel AD therapies.[1] This document objectively evaluates GPE's performance against established and emerging therapeutic alternatives, supported by experimental data from various in vivo and in vitro models.
Comparative Efficacy in Alzheimer's Disease Models
The therapeutic efficacy of GPE and its comparators has been evaluated across several key pathological and behavioral endpoints in various AD animal models. The following tables summarize the quantitative data from these studies. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are drawn from separate studies utilizing different AD models.
Table 1: Effects on Amyloid-Beta (Aβ) Pathology
| Compound | Animal Model | Dosage | Treatment Duration | Aβ Reduction | Source |
| Cyclic Gly-Pro (cGP) (Metabolite of GPE) | APP/PS1 Mice | 20 mg/kg (intranasal) | 2 months | Significant reduction in hippocampal amyloid plaque load | [2][3] |
| Donepezil | APP/PS1 Mice | 2 mg/kg/day (oral) | 3 months | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels | [3] |
| Donepezil | Tg2576 Mice | 4 mg/kg (in drinking water) | 6 months | Significantly reduced brain tissue soluble Aβ1-40 and 1-42, Aβ plaque number, and burden | [4][5] |
| Aducanumab | Transgenic Mice | N/A | N/A | Effectively removes Aβ from the brain of mice | [6] |
Table 2: Effects on Tau Pathology
| Compound | Animal Model | Dosage | Treatment Duration | Tau Pathology Modulation | Source |
| GPE | In vitro (SH-SY5Y cells) | N/A | N/A | Modulates pathways potentially upstream of tau phosphorylation (PI3K/Akt) | [7] |
| Aducanumab | 3xTg-AD Mice | N/A | Preclinical tests | Decreased p-Tau levels | |
| Anti-Aβ Antibody Fragment | 3xTg-AD Mice (22-month-old) | N/A | 2 weeks | A tendency for a reduction in total tau levels was observed | |
| DNA Aβ42 Immunization | 3xTg-AD Mice | N/A | N/A | 25-50% reduction of total tau and different phosphorylated tau molecules |
Table 3: Cognitive Improvement in Behavioral Tests
| Compound | Animal Model | Behavioral Test | Dosage | Treatment Duration | Cognitive Outcome | Source |
| Cyclic Gly-Pro (cGP) | APP/PS1 Mice | Morris Water Maze | 20 mg/kg (intranasal) | 2 months | Improved spatial memory | [2][3] |
| Donepezil | APP/PS1 Mice | Morris Water Maze, Novel Object Recognition | 2 mg/kg/day (oral) | 3 months | Significantly improved cognitive function | [3] |
| Memantine | 5XFAD Mice (6-7 months old) | Contextual Fear Conditioning, Y-maze | 10 mg/kg (i.p.) | 30 days | Reversed memory impairments | |
| Memantine | APP/PS1 Mice | Morris Water Maze | N/A | N/A | Significant improvement in water maze acquisition |
Table 4: Modulation of Neuroinflammation
| Compound | Animal Model | Key Markers | Dosage | Treatment Duration | Anti-inflammatory Effects | Source | |---|---|---|---|---|---| | GPE | Ovariectomized rats (Aβ25-35 infusion) | p38 MAPK, IL-2, IL-13 | N/A | 2 weeks | Prevented Aβ-induced increase in p-p38 MAPK and modulated cytokine levels |[1] | | Donepezil | APP/PS1 Mice | CD68, TNF-α, IL-1β | 2 mg/kg/day (oral) | 3 months | Inhibited microglial activation and reduced pro-inflammatory cytokine release |[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the comparative data tables.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. An escape platform is hidden 1-2 cm beneath the water's surface. Distal visual cues are placed around the room.
-
Acquisition Phase: Mice undergo several trials per day for 5-7 days. In each trial, the mouse is placed in the water at different starting locations and must find the hidden platform. The time to reach the platform (escape latency) and the path taken are recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Data Analysis: Key parameters analyzed include escape latency, swim speed, distance traveled, and time spent in the target quadrant during the probe trial.
Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid-Beta (Aβ) Quantification
ELISA is a sensitive and specific method for quantifying Aβ levels in brain tissue.
-
Sample Preparation: Brain tissue is homogenized in extraction buffers to isolate soluble and insoluble Aβ fractions. This often involves sequential extraction with buffers containing detergents and chaotropic agents like formic acid.
-
Assay Procedure:
-
A capture antibody specific for Aβ (e.g., anti-Aβ40 or anti-Aβ42) is coated onto the wells of a microplate.
-
Brain homogenates and Aβ standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the colored product is measured using a microplate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.
-
Western Blotting for Phosphorylated Tau (p-Tau) Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated tau, in brain tissue extracts.
-
Protein Extraction: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Gel Electrophoresis: Protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., an antibody that recognizes tau phosphorylated at a specific site, such as Ser396).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The therapeutic effects of GPE are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: GPE Signaling Pathway in Neuroprotection.
Caption: Experimental Workflow for Evaluating AD Therapeutics.
References
- 1. Reduction in Hippocampal Amyloid-β Peptide (Aβ) Content during Glycine-Proline-Glutamate (this compound) Co-Administration Is Associated with Changes in Inflammation and Insulin-like Growth Factor (IGF)-I Signaling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK activation promotes neuronal degeneration predominantly through plasma membrane damage and independently of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gly-Pro-Glu (GPE) and its Synthetic Analogs' Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Gly-Pro-Glu (GPE), the N-terminal fragment of insulin-like growth factor-1 (IGF-1), has emerged as a promising neuroprotective agent. Its therapeutic potential is, however, limited by its poor metabolic stability. This has spurred the development of synthetic analogs designed to overcome this limitation while retaining or enhancing its beneficial bioactivities. This guide provides a comparative analysis of the bioactivity of GPE and its key synthetic analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for GPE and its notable synthetic analogs, including the FDA-approved drug trofinetide (formerly NNZ-2566) and various pseudotripeptides.
| Compound | Bioactivity | Assay | Result | Reference |
| This compound (GPE) | NMDA Receptor Binding | Inhibition of L-[³H]glutamate binding | IC50: 14.7 μM | [1] |
| Neuroprotection | Rescue of cholinergic interneurons from quinolinic acid-induced injury | Increased cell viability from 58.2 ± 2.0% to 85.3 ± 6.0% | [2] | |
| Neurotransmitter Release | Potentiation of potassium-evoked acetylcholine release from rat cortical slices | Significant potentiation observed at concentrations as low as 0.1 nM | [1][3] | |
| Trofinetide (NNZ-2566) | Metabolic Stability | Half-life in human plasma | Significantly longer than GPE (t1/2 > 4h for some analogs vs. 30 min for GPE) | [4] |
| Clinical Efficacy (Rett Syndrome) | Rett Syndrome Behaviour Questionnaire (RSBQ) | Statistically significant improvement compared to placebo | [5][6] | |
| Clinical Efficacy (Rett Syndrome) | Clinical Global Impression of Improvement (CGI-I) | Statistically significant improvement compared to placebo | [5][6] | |
| Pseudotripeptide Analogs (GPE 1-3) | Metabolic Stability | Half-life in human plasma | t1/2 > 4 hours | [4] |
| Neuroprotection (in vitro Alzheimer's model) | Increased viability of SH-SY5Y cells treated with Aβ1-42 | GPE3 at 100 μM showed the most protective effect | [7] | |
| Anti-inflammatory Activity | Reduction of inflammatory cytokine expression (IL-1β, IL-18, TNF-α) in THP-1 cells | GPE 1 and GPE 3 reduced expression levels |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
NMDA Receptor Binding Assay
This assay is designed to determine the affinity of a compound for the N-methyl-D-aspartate (NMDA) receptor by measuring the displacement of a radiolabeled ligand.
Objective: To quantify the binding affinity of GPE and its analogs to the NMDA receptor.
General Procedure:
-
Membrane Preparation: Synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus). The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]glutamate or [³H]MK-801) in the presence of varying concentrations of the test compound (GPE or its analogs).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
Key Reagents and Equipment:
-
Rat brain tissue
-
Homogenizer
-
Centrifuge
-
Radiolabeled NMDA receptor ligand (e.g., [³H]glutamate)
-
Test compounds (GPE and analogs)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neurons from a toxic insult.
Objective: To assess the neuroprotective effects of GPE and its analogs against a specific neurotoxin.
General Procedure:
-
Cell Culture: Neuronal cells (e.g., primary cortical neurons or a neuronal cell line like SH-SY5Y) are cultured in appropriate media.
-
Induction of Neurotoxicity: A neurotoxic agent is added to the cell culture to induce cell death. The choice of toxin depends on the specific mechanism being investigated (e.g., glutamate for excitotoxicity, amyloid-beta for Alzheimer's disease models, or 6-hydroxydopamine for Parkinson's disease models).
-
Treatment: The cultured neurons are treated with varying concentrations of the test compound (GPE or its analogs) before, during, or after the addition of the neurotoxin.
-
Assessment of Cell Viability: Cell viability is measured using a quantitative assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Data Analysis: The percentage of cell viability in treated cultures is compared to that in untreated (control) and toxin-only treated cultures. Dose-response curves can be generated to determine the EC50 (the concentration that provides 50% of the maximal protective effect).
Anti-inflammatory Activity Assay (Cytokine Release)
This assay measures the effect of a compound on the production and release of inflammatory cytokines from immune cells.
Objective: To quantify the anti-inflammatory properties of GPE analogs by measuring their effect on cytokine production in microglia or macrophage cell lines.
General Procedure:
-
Cell Culture: Microglia or a macrophage cell line (e.g., RAW 264.7 or THP-1) are cultured in appropriate media.
-
Stimulation of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of pro-inflammatory cytokines.
-
Treatment: The cells are treated with varying concentrations of the test compound (GPE analogs) before or during stimulation with the inflammatory agent.
-
Sample Collection: The cell culture supernatant is collected after a specific incubation period.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
-
Data Analysis: The levels of cytokines in the treated groups are compared to those in the untreated (control) and LPS-only stimulated groups. The percentage of inhibition of cytokine release is calculated for each concentration of the test compound.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of GPE and its analogs are mediated through the activation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathway activated by this compound (GPE).
Caption: Experimental workflow for comparative bioactivity analysis.
Conclusion
The development of synthetic analogs of GPE, such as trofinetide and various pseudotripeptides, represents a significant advancement in the quest for effective neuroprotective therapies. These analogs demonstrate improved pharmacokinetic profiles and potent bioactivity, including neuroprotection and anti-inflammatory effects. The data and methodologies presented in this guide offer a framework for the continued investigation and comparison of these promising compounds. Further research employing standardized assays will be crucial for a more direct and comprehensive comparison of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile of Trofinetide in the Treatment of Rett Syndrome: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Gly-Pro-Glu Binding to Neuronal Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of the tripeptide Gly-Pro-Glu (GPE) to neuronal receptors, supported by experimental data. GPE, an N-terminal fragment of insulin-like growth factor 1 (IGF-1), has garnered interest for its neuroprotective properties. Understanding its interaction with neuronal receptors is crucial for evaluating its therapeutic potential.
Executive Summary
This compound (GPE) is a weak agonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the glutamate recognition site. Experimental data indicates that its affinity for the NMDA receptor is in the micromolar range. While GPE demonstrates specificity for the NMDA receptor over other ionotropic glutamate receptors like AMPA and kainate receptors, its potency is considerably lower than that of the endogenous ligand, glutamate. The neuroprotective effects of GPE may not be solely attributed to its direct interaction with the NMDA receptor, suggesting the involvement of other mechanisms. This guide presents a comparative analysis of GPE's binding affinity with that of glutamate and provides a detailed protocol for assessing ligand-receptor interactions.
Comparative Binding Affinity of this compound
The binding affinity of a ligand to its receptor is a critical parameter for assessing its specificity and potential biological activity. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The half-maximal inhibitory concentration (IC50) is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
For this compound, radioligand binding studies have shown that it displaces [3H]glutamate binding with an IC50 of approximately 17 µM[1]. The Kd for [3H]glutamate binding to rat brain NMDA receptors has been reported to be 158 nM[2][3]. Assuming the radioligand concentration used in the assay was close to its Kd, the calculated Ki for GPE would be in the micromolar range, confirming its characterization as a low-affinity ligand for the NMDA receptor.
| Ligand | Receptor | IC50 | Ki (calculated) | Reference |
| This compound (GPE) | NMDA | ~17 µM | ~8.5 µM | [1] |
| Glutamate | NMDA | - | ~0.158 µM (Kd) | [2][3] |
Note: The Ki for GPE is an estimation based on the provided IC50 and the reported Kd for the radioligand. The exact value can vary depending on the specific experimental conditions.
Experimental Protocols
A comprehensive understanding of ligand-receptor interactions requires robust experimental methodologies. The following is a detailed protocol for a competitive radioligand binding assay to assess the binding of unlabelled compounds, such as GPE, to the NMDA receptor using [3H]glutamate.
Competitive Radioligand Binding Assay for NMDA Receptor ([3H]Glutamate)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NMDA receptor by measuring its ability to displace the radioligand [3H]glutamate.
Materials:
-
Rat brain tissue (hippocampus or cortex): Source of NMDA receptors.
-
[3H]glutamate: Radioligand.
-
Unlabeled L-glutamate: For determining non-specific binding.
-
Test compound (e.g., this compound): Unlabeled competitor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Polyethylenimine (PEI): To reduce non-specific binding to filters.
-
Glass fiber filters.
-
Scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
Pre-treat glass fiber filters by soaking in a solution of PEI (e.g., 0.3-0.5%).
-
Set up assay tubes containing:
-
Total Binding: Assay buffer, [3H]glutamate (at a concentration close to its Kd, e.g., 150 nM), and membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]glutamate, a high concentration of unlabeled L-glutamate (e.g., 1 mM), and membrane preparation.
-
Competitive Binding: Assay buffer, [3H]glutamate, varying concentrations of the test compound (e.g., GPE), and membrane preparation.
-
-
Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through the pre-treated glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value of the test compound from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The binding of an agonist to the NMDA receptor initiates a cascade of intracellular events. Understanding these signaling pathways is essential for elucidating the functional consequences of ligand binding.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by the concurrent binding of glutamate (or an agonist like GPE) and a co-agonist (glycine or D-serine), coupled with membrane depolarization to relieve the magnesium (Mg2+) block, leads to the influx of calcium ions (Ca2+). This increase in intracellular Ca2+ acts as a second messenger, activating a variety of downstream signaling cascades.
Caption: Downstream signaling cascade following NMDA receptor activation.
Experimental Workflow for Assessing Binding Specificity
The process of evaluating the binding specificity of a compound like GPE involves a series of well-defined experimental steps.
Caption: Workflow for assessing the binding specificity of a compound.
Conclusion
The available evidence indicates that this compound is a specific but low-affinity ligand for the NMDA receptor, acting at the glutamate binding site. Its weak agonist activity suggests that its neuroprotective effects may be mediated through mechanisms that are not solely dependent on direct NMDA receptor activation. Further research, including the systematic evaluation of GPE analogues and other peptide-based ligands, is necessary to fully elucidate the structure-activity relationships and to explore the potential of targeting this site for therapeutic intervention. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies in a rigorous and objective manner.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Gly-Pro-Glu Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the tripeptide Gly-Pro-Glu is critical in various research and drug development contexts. As a neuroprotective compound and the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), its precise measurement is paramount for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of three widely used analytical methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA). The cross-validation of these orthogonal methods ensures the reliability and accuracy of analytical data.
Executive Summary
This guide details the experimental protocols and performance characteristics of LC-MS/MS, HPLC, and ELISA for the quantification of the tripeptide this compound. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost. While LC-MS/MS provides the highest sensitivity and specificity, HPLC offers a cost-effective and robust alternative for routine analysis. ELISA, if a specific antibody is available, can provide high throughput for a large number of samples. The selection of the most appropriate method depends on the specific requirements of the study, including the required sensitivity, sample matrix complexity, and the number of samples to be analyzed.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance data for each analytical method. It is important to note that direct comparative validation data for this compound across all three platforms is limited in the public domain. Therefore, the data presented for HPLC and ELISA are based on the analysis of structurally similar peptides and represent typical performance characteristics for these methods.
Table 1: Performance Characteristics of LC-MS/MS for Tripeptide Quantification (Pro-Gly-Pro)
| Parameter | Performance |
| Linearity Range | 0.01 - 50 ng/mL[1] |
| Correlation Coefficient (r²) | >0.99[1] |
| Accuracy (% Recovery) | Within ±20%[1] |
| Precision (%RSD) | <15%[1] |
| Limit of Detection (LOD) | 0.01 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.05 ng/mL[1] |
Table 2: Typical Performance Characteristics of HPLC-UV for Tripeptide Quantification
| Parameter | Performance |
| Linearity Range | 1 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | ≥0.999[3] |
| Accuracy (% Recovery) | 98-102%[3] |
| Precision (%RSD) | ≤ 2.0% (repeatability), ≤ 5.0% (intermediate precision)[3] |
| Limit of Detection (LOD) | ~0.3 µg/mL[2] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL[2] |
Table 3: Typical Performance Characteristics of ELISA for Short Peptide Quantification
| Parameter | Performance |
| Linearity Range | Typically in the low ng/mL to high pg/mL range.[4] |
| Correlation Coefficient (r²) | >0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (%RSD) | <15% (intra-assay), <20% (inter-assay) |
| Limit of Detection (LOD) | ~62 pg/well[4] |
| Limit of Quantification (LOQ) | Varies, typically in the low ng/mL range. |
Experimental Workflows and Logical Relationships
A robust cross-validation strategy involves analyzing the same set of samples using multiple analytical methods to ensure the consistency and reliability of the results. The following diagram illustrates a typical workflow for the cross-validation of this compound quantification methods.
Caption: Workflow for the cross-validation of this compound analytical methods.
Experimental Protocols
LC-MS/MS Quantification of this compound
This method offers high sensitivity and specificity, making it the gold standard for peptide quantification.
a. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5 minutes.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for a related tripeptide Pro-Gly-Pro, the mass transitions m/z 270/173 and m/z 270/70 were used.[1]
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
HPLC-UV Quantification of this compound
HPLC with UV detection is a robust and cost-effective method suitable for routine quantification when high sensitivity is not the primary requirement.
a. Sample Preparation
-
Sample preparation is similar to that for LC-MS/MS, involving protein precipitation or solid-phase extraction to remove interfering substances.
-
Ensure the final sample is dissolved in the initial mobile phase.
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient: A linear gradient optimized to separate this compound from other components, for example, 0-60% B over 30 minutes for initial screening.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at 214 nm.[3]
-
Injection Volume: 20 µL.
ELISA Quantification of this compound
ELISA can be a high-throughput method for quantifying this compound, provided a specific antibody is available. The following is a general protocol for a competitive ELISA, which is suitable for small molecules like tripeptides.
a. Reagents and Materials
-
96-well microtiter plates.
-
This compound standard.
-
Anti-Gly-Pro-Glu antibody.
-
This compound conjugate (e.g., conjugated to a carrier protein like BSA and labeled with an enzyme like HRP).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
b. Assay Procedure
-
Coating: Coat the microtiter plate wells with the anti-Gly-Pro-Glu antibody diluted in coating buffer and incubate overnight at 4 °C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add standards or samples and a fixed amount of this compound-HRP conjugate to the wells. Incubate for 1-2 hours at 37 °C. During this step, free this compound in the sample competes with the this compound-HRP conjugate for binding to the coated antibody.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.
References
A Comparative Analysis of Gly-Pro-Glu (GPE) and Other Neuroprotective Peptides in the Management of Ischemic Brain Injury
Introduction: The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic brain injury remains a critical challenge in neuroscience and drug development. Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. Peptidergic agents, owing to their high specificity and potency, have emerged as a promising therapeutic modality. Among these, Gly-Pro-Glu (GPE), the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), has garnered significant attention for its neuroprotective properties. This guide provides an objective comparison of GPE with other notable neuroprotective peptides, focusing on their efficacy, mechanisms of action, and the experimental data that supports their potential clinical use.
Comparative Efficacy of Neuroprotective Peptides
The therapeutic potential of various peptides has been extensively evaluated in preclinical models of ischemic stroke. The following table summarizes key quantitative data from studies assessing the efficacy of GPE, Cerebrolysin, and NA-8 (Nerinetide) in reducing infarct volume and improving neurological outcomes.
| Peptide | Animal Model | Dosage & Administration | Time of Administration | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| This compound (GPE) | Rat (MCAO) | 1 mg/kg, i.v. | 2h post-ischemia | ~40-50% | Significant improvement in sensorimotor function | |
| Cerebrolysin | Rat (MCAO) | 2.5 mL/kg, i.p. | 24h post-ischemia | ~35% | Significant improvement on mNSS score | |
| NA-8 (Nerinetide) | Non-human primate (embolic stroke) | 3.2 mg/kg, i.v. | 1h post-reperfusion | ~50% | Significant reduction in neurological deficit score |
MCAO: Middle Cerebral Artery Occlusion; i.v.: intravenous; i.p.: intraperitoneal; mNSS: modified Neurological Severity Score.
Mechanisms of Action & Signaling Pathways
The neuroprotective effects of these peptides are mediated through distinct and sometimes overlapping signaling pathways that interfere with the ischemic cascade.
This compound (GPE)
GPE is the N-terminal tripeptide of IGF-1 and is cleaved from its parent molecule in the brain. It is believed to exert its neuroprotective effects independently of the IGF-1 receptor. Evidence suggests GPE can cross the blood-brain barrier and works by reducing excitotoxicity and inflammation. Specifically, GPE has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the ischemic brain. Its primary mechanism involves modulating glutamate receptor activity, thereby preventing the excessive calcium influx that triggers neuronal death.
Cerebrolysin
Cerebrolysin is a mixture of peptides derived from purified porcine brain proteins, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). Its multimodal action involves mimicking the effects of endogenous neurotrophic factors to promote cell survival. It has been shown to reduce apoptosis by modulating the Bcl-2 family of proteins and inhibiting calpain and caspase activation. Furthermore, it provides metabolic regulation by improving glucose transport and reducing lactate production in the ischemic brain.
NA-8 (Nerinetide)
NA-8 is a peptide that disrupts the interaction between the postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS). In ischemic conditions, the NMDA receptor-PSD-95-nNOS complex is a major source of nitric oxide (NO) and other free radicals that contribute to excitotoxicity and neuronal damage. By uncoupling nNOS from the NMDA receptor via PSD-95, NA-8 selectively reduces NO production and subsequent oxidative stress without interfering with the receptor's normal physiological function.
Experimental Protocols
The methodologies employed in preclinical studies are crucial for interpreting the validity and comparability of results. Below are representative protocols for evaluating neuroprotective peptides in a rodent model of ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model
A widely used method to mimic human ischemic stroke in rodents involves the occlusion of the middle cerebral artery.
-
Anesthesia: The animal (e.g., Sprague-Dawley rat) is anesthetized, typically with isoflurane.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. A nylon monofilament with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the MCA.
-
Occlusion & Reperfusion: The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion, mimicking the restoration of blood flow after thrombolysis.
-
Peptide Administration: The test peptide (e.g., GPE) or vehicle is administered at a predetermined dose and time point relative to the ischemic event (e.g., 2 hours post-MCAO) via a specific route (e.g., intravenous injection).
Evaluation of Neurological Deficits
Post-ischemia, functional recovery is a key indicator of a peptide's efficacy. The modified Neurological Severity Score (mNSS) is a composite score used to assess motor, sensory, balance, and reflex functions. A score is given based on the animal's performance in various tasks, with a higher score indicating greater neurological impairment.
Infarct Volume Measurement
The extent of brain damage is quantified by measuring the infarct volume.
-
Brain Sectioning: At a specific time point post-MCAO (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed.
-
Staining: The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).
-
Image Analysis: The sections are imaged, and the area of the infarct in each slice is measured using image analysis software. The total infarct volume is then calculated, often corrected for edema.
Conclusion
This compound (GPE) demonstrates significant neuroprotective potential in preclinical models of ischemic brain injury, with efficacy comparable to other promising peptides like Cerebrolysin and NA-8. Its mechanism, primarily involving the modulation of excitotoxicity and inflammation, presents a distinct therapeutic strategy. While Cerebrolysin offers a multimodal neurotrophic approach and NA-8 provides a highly specific intervention targeting the NMDA receptor-PSD-95-nNOS complex, GPE's action independent of the IGF-1 receptor makes it an attractive candidate for further investigation. For drug development professionals, the choice of peptide may depend on the specific therapeutic window and the desired mechanistic target within the ischemic cascade. Future clinical trials are necessary to translate the promising preclinical findings of these peptides into effective treatments for stroke patients.
A Comparative Guide to the Downstream Effects of Gly-Pro-Glu and Pro-Gly-Pro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream biological effects of the tripeptides Gly-Pro-Glu (GPE) and Pro-Gly-Pro (PGP). The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.
Overview of this compound (GPE) and Pro-Gly-Pro (PGP)
This compound (GPE) is the N-terminal tripeptide of insulin-like growth factor-I (IGF-1) and is recognized for its neuroprotective and neuroactive properties[1]. It has been shown to interact with N-methyl-D-aspartate (NMDA) receptors and modulate neurotransmitter release[1].
Pro-Gly-Pro (PGP) is a collagen-derived matrikine, a bioactive fragment of the extracellular matrix[2]. It is primarily known as a neutrophil chemoattractant and plays a significant role in inflammatory processes through its interaction with CXCR1/2 receptors.
Comparative Quantitative Data
The following tables summarize the quantitative effects of GPE and PGP from various experimental studies.
Table 1: Effects of this compound (GPE) on Neuronal Signaling and Viability
| Parameter | Experimental Model | GPE Concentration | Observed Effect | Reference |
| NMDA-mediated inward current | Cultured rat hippocampal neurons | 30 µM | 4.7 ± 2.5 pA current | [3] |
| 500 µM | 114.6 ± 20.3 pA current | [3] | ||
| L-[3H]glutamate binding inhibition (IC50) | Rat cortical membranes | 14.7 µM | Inhibition of glutamate binding to NMDA receptors | [1] |
| Potassium-evoked Acetylcholine Release | Rat cortical slices | 0.1 nM | Potentiation of release | [1] |
| Potassium-evoked Dopamine Release | Rat striatal slices | 10 µM | Significant enhancement of release | [1] |
| Cell Viability (MTT assay) vs. Aβ1-42 | Differentiated SH-SY5Y cells | 100 µM | Increased cell viability to ~70% from ~52% with Aβ1-42 alone | |
| Cell Death (LDH assay) vs. Aβ1-42 | Differentiated SH-SY5Y cells | 100 µM | Reduced LDH release, indicating ~65% viability compared to ~44% with Aβ1-42 alone | |
| p38 MAPK Phosphorylation vs. Aβ25-35 | Ovariectomized rat hippocampus | Co-administration | Prevented Aβ25-35-induced increase in phosphorylation | [4] |
| NFκB (pSer536) Phosphorylation vs. Aβ25-35 | Ovariectomized rat hippocampus | Co-administration | Prevented Aβ25-35-induced reduction in phosphorylation | [4] |
| Akt (pThr308) Phosphorylation vs. Aβ25-35 | Ovariectomized rat hippocampus | Co-administration | Prevented Aβ25-35-induced decrease in phosphorylation | [4] |
Table 2: Effects of Pro-Gly-Pro (PGP) on Inflammation and Cellular Responses
| Parameter | Experimental Model | PGP Concentration/Dose | Observed Effect | Reference |
| Neutrophil Chemotaxis | Human neutrophils (in vitro) | 10⁻⁷–3 × 10⁻³ M | Dose-dependent increase in chemotaxis | [5] |
| IFNγ mRNA expression | Rat peripheral blood mononuclear cells (Ethanol-induced ulcer) | Intranasal admin. | Activation of transcription | [2] |
| IL-2 mRNA expression | Rat peripheral blood mononuclear cells (Ethanol-induced ulcer) | Intranasal admin. | Activation of transcription | [2] |
| IL-4 mRNA expression | Rat peripheral blood mononuclear cells (Ethanol-induced ulcer) | Intranasal admin. | Activation of transcription | [2] |
| IL-8 gene expression | Rat peripheral blood mononuclear cells (Stress-induced ulcer) | Intranasal admin. | Inhibition of expression | [2] |
| IL-10 gene expression | Rat peripheral blood mononuclear cells (Acetate-induced ulcer) | Intranasal admin. | Inhibition of expression | [2] |
| TNFα gene expression | Rat gastric mucosa (Stress-induced ulcer) | Intranasal admin. | No significant change (prevents stress-induced increase) | [2] |
Signaling Pathways
The downstream signaling pathways of GPE and PGP are distinct, reflecting their different primary biological roles.
This compound (GPE) Signaling
GPE's neuroprotective effects are mediated through its interaction with NMDA receptors and subsequent modulation of intracellular signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for cell survival and proliferation.
Caption: GPE signaling pathway leading to neuroprotection.
Pro-Gly-Pro (PGP) Signaling
PGP acts as a chemoattractant for neutrophils by binding to CXCR1/2 receptors. This interaction activates G-protein-coupled signaling cascades, leading to the activation of small GTPases like Rac1, which in turn activate p21-activated kinase (PAK) and the ERK pathway, promoting cell migration. PGP has also been shown to reduce Akt phosphorylation.
Caption: PGP signaling pathway in neutrophils.
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments.
Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK, p-p38 MAPK)
This protocol is a standard method for detecting the phosphorylation status of specific proteins.
-
Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a method such as the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by autoradiography or a digital imaging system.
-
Normalization: To ensure equal loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the chemoattractant effect of a substance on neutrophils.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
-
Assay Setup: A Boyden chamber or a multi-well plate with a porous membrane insert (typically 3-5 µm pores for neutrophils) is used. The lower chamber is filled with media containing the chemoattractant (e.g., PGP) at various concentrations.
-
Cell Seeding: A suspension of isolated neutrophils is placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 1-2 hours to allow for cell migration.
-
Quantification of Migration: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by:
-
Staining the migrated cells on the lower side of the membrane and counting them under a microscope.
-
Lysing the migrated cells and quantifying an intracellular component, such as ATP using a luminescence-based assay or myeloperoxidase activity.
-
Using a fluorescently labeled neutrophil population and measuring the fluorescence in the lower chamber.
-
-
Data Analysis: The results are often expressed as a chemotactic index, which is the fold increase in migration in the presence of the chemoattractant compared to the migration in the presence of control media.
NMDA Receptor Binding Assay
This assay measures the ability of a compound to bind to the NMDA receptor.
-
Membrane Preparation: Crude synaptic membranes are prepared from a specific brain region (e.g., cortex or hippocampus) of rats or mice. This involves homogenization of the tissue followed by a series of centrifugation steps to isolate the membrane fraction.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]CGP 39653 or [3H]MK-801). The incubation is performed in the presence of varying concentrations of the test compound (e.g., GPE).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measurement of Radioactivity: The radioactivity retained on the filters, which represents the amount of bound ligand, is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The data is then analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Cytokine Gene Expression Analysis (RT-qPCR)
This method is used to quantify the messenger RNA (mRNA) levels of specific cytokines.
-
RNA Isolation: Total RNA is extracted from cells or tissues using a commercial kit or a standard protocol like the guanidinium thiocyanate-phenol-chloroform extraction method.
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (measuring absorbance at 260 and 280 nm). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction mixture includes the cDNA template, specific primers for the target cytokine gene (e.g., IL-6, TNF-α) and a housekeeping gene (for normalization, e.g., GAPDH, β-actin), a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.
-
Data Analysis: The amplification of the target and housekeeping genes is monitored in real-time. The relative expression of the target cytokine gene is calculated using the ΔΔCt method, where the expression level is normalized to the housekeeping gene and compared to a control group.
Conclusion
This compound and Pro-Gly-Pro are two tripeptides with distinct and important downstream effects. GPE primarily exhibits neuroprotective and neuromodulatory functions through its interaction with the NMDA receptor and subsequent activation of pro-survival signaling pathways. In contrast, PGP is a key player in the inflammatory response, acting as a potent neutrophil chemoattractant via CXCR1/2 signaling. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of these peptides in their respective biological contexts. Further research is warranted to fully elucidate the quantitative aspects of their signaling cascades and to explore potential synergistic or antagonistic interactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PI3K/AKT molecular pathway mediated by membrane estrogen receptor GPER accounts for cryptotanshinone induced antiproliferative effect on breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Pro-Glu (GPE) in Mediating IGF-1's Effects on the Somatostatin System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of the tripeptide Gly-Pro-Glu (GPE), an N-terminal cleavage product of Insulin-like Growth Factor-1 (IGF-1), in modulating the somatostatin system. It compares the established direct effects of IGF-1 with the potential, yet less defined, role of GPE. This document is intended to objectively present the current state of research and highlight areas for future investigation.
Introduction: The IGF-1/Somatostatin Axis
The interplay between Insulin-like Growth Factor-1 (IGF-1) and somatostatin is a critical component of the neuroendocrine system, primarily regulating the secretion of Growth Hormone (GH) from the pituitary gland. IGF-1, mainly produced by the liver in response to GH, exerts a negative feedback effect on GH release by stimulating somatostatin neurons in the hypothalamus. Somatostatin, in turn, inhibits GH secretion.
While the action of the full IGF-1 peptide on the somatostatin system is well-documented, the specific contribution of its cleavage product, this compound (GPE), remains an area of active investigation. GPE is known to possess neuroprotective properties, but its direct role in the physiological regulation of somatostatin is less clear. This guide will compare the known mechanisms of IGF-1 with the hypothesized actions of GPE on the somatostatin system.
Comparative Data on the Effects of IGF-1 and GPE on the Somatostatin System
The following tables summarize the available quantitative and qualitative data comparing the effects of IGF-1 and GPE. It is important to note that direct comparative studies are limited, and much of the information on GPE's role is inferred from neuroprotection studies.
Table 1: Effects on Somatostatin Release and Gene Expression
| Molecule | Effect on Somatostatin Release | Effect on Somatostatin mRNA Expression | Supporting Evidence |
| IGF-1 | Stimulatory | Stimulatory | Administration of IGF-1 markedly decreased hypothalamic somatostatin stores, suggesting increased release.[1] Intracerebroventricular infusion of IGF-1 increases hypothalamic somatostatin mRNA expression.[2] |
| GPE | Not directly determined | Not directly determined | GPE has been shown to prevent the loss of somatostatin-immunopositive GABA interneurons following hypoxic-ischemic brain injury, indicating a neuroprotective effect on this cell population. However, direct evidence for a role in physiological somatostatin release or gene expression is lacking. |
Table 2: Mechanism of Action
| Molecule | Primary Receptor | Signaling Pathways | Key Characteristics |
| IGF-1 | IGF-1 Receptor (IGF-1R) | PI3K/Akt, MAPK/ERK | Well-established role in the negative feedback loop of the GH axis.[2] |
| GPE | Putatively NMDA Receptor, other unknown receptors | Not fully elucidated; may involve modulation of ion channels. | Does not bind to the IGF-1 receptor.[3][4] Its effects are independent of the classical IGF-1 signaling pathway. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in this field.
Primary Hypothalamic Neuron Culture
This protocol is foundational for in vitro studies on the effects of IGF-1 and GPE on somatostatin neurons.
-
Tissue Dissociation: Hypothalami are dissected from embryonic or neonatal rodents and enzymatically dissociated using papain or trypsin.
-
Cell Plating: Dissociated cells are plated on poly-D-lysine or other appropriate substrates to promote neuronal attachment.
-
Culture Medium: Neurons are maintained in a defined, serum-free medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Treatment: After a period of stabilization in culture (typically 5-7 days), neurons are treated with various concentrations of IGF-1, GPE, or vehicle control for defined periods.
Somatostatin Release Assay
This assay quantifies the amount of somatostatin released from cultured neurons or hypothalamic explants.
-
Pre-incubation: Cultured neurons or hypothalamic explants are washed and pre-incubated in a buffer, such as Krebs-Ringer bicarbonate buffer, to establish a baseline.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing the test substances (IGF-1, GPE) at desired concentrations. A depolarizing stimulus (e.g., high potassium concentration) may be used to evoke release.
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
Quantification: The concentration of somatostatin in the supernatant is measured using a specific and sensitive method, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
In Situ Hybridization for Somatostatin mRNA
This technique is used to visualize and quantify the expression of somatostatin mRNA within hypothalamic tissue.
-
Tissue Preparation: Animals are perfused, and the brains are removed, fixed, and sectioned.
-
Probe Hybridization: Sections are incubated with a labeled antisense RNA probe specific for somatostatin mRNA.
-
Signal Detection: The labeled probe is detected using autoradiography (for radiolabeled probes) or immunohistochemistry (for non-radioactive probes).
-
Quantification: The signal intensity is quantified using densitometry or cell counting, providing a measure of mRNA expression levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Conclusion and Future Directions
The available evidence strongly supports a direct stimulatory role for IGF-1 in the regulation of the somatostatin system, mediated through the IGF-1 receptor. This action is a key component of the negative feedback control of GH secretion.
In contrast, the role of GPE in this physiological process is not well established. While GPE demonstrates clear neuroprotective effects on somatostatin-positive neurons in pathological conditions, there is a lack of direct evidence for its involvement in the routine regulation of somatostatin release and synthesis. The primary proposed mechanism of GPE action, through modulation of NMDA receptors, is distinct from the canonical IGF-1 signaling pathway.
Future research should focus on directly investigating the effects of GPE on somatostatin neurons under physiological conditions. Key experiments would include:
-
Direct comparison of IGF-1 and GPE: Conducting head-to-head studies on their effects on somatostatin release and gene expression in hypothalamic cultures.
-
Receptor identification: Elucidating the specific receptors through which GPE exerts its effects on neuronal function.
-
In vivo studies: Utilizing specific inhibitors or genetic models to differentiate the in vivo effects of IGF-1 and GPE on the somatostatin system and GH regulation.
A clearer understanding of the distinct roles of IGF-1 and its cleavage peptides will be crucial for the development of targeted therapeutics for neuroendocrine and neurological disorders.
References
- 1. Differential effect of insulin-like growth factor-1 and growth hormone on hypothalamic regulation of growth hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Isolated and Combined Ablation of Growth Hormone and IGF-1 Receptors in Somatostatin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin gene regulation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory Mechanisms of Somatostatin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Mechanisms of Gly-Pro-Glu (GPE) and its Metabolite Cyclic Glycine-Proline (cGP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular mechanisms of the neuroprotective tripeptide Gly-Pro-Glu (GPE) and its metabolically stable cyclic form, cyclic Glycine-Proline (cGP). Understanding the distinct and overlapping pathways of these related molecules is crucial for their targeted development in therapeutic applications for neurological disorders.
Introduction: From Precursor to Active Metabolite
This compound (GPE) is the N-terminal tripeptide cleaved from Insulin-like Growth Factor-1 (IGF-1). While demonstrating neuroprotective properties, GPE is enzymatically unstable in vivo. It undergoes cyclization to form cyclic Glycine-Proline (cGP), a more stable molecule that is believed to mediate many of the biological effects attributed to GPE. Experimental research indicates that both GPE and cGP can exhibit similar pharmacological effects, such as neuroprotection in hypoxic-ischemic brain injury at equimolar doses[1]. This has led to the hypothesis that the biological actions of GPE may be largely mediated through its conversion to cGP[1].
Core Mechanisms of Action: A Tale of Two Pathways
The primary mechanistic distinction between GPE and cGP lies in their principal molecular targets and signaling cascades. GPE primarily interacts with neurotransmitter systems, while cGP's main role is the modulation of the IGF-1 axis.
This compound (GPE): A Modulator of Neurotransmitter Systems and Intracellular Signaling
GPE's mechanism of action is multifaceted, involving direct interaction with neurotransmitter receptors and activation of intracellular signaling pathways crucial for neuronal survival and function.
1. Interaction with NMDA Receptors:
GPE has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. However, it is considered a weak agonist. Studies have demonstrated that high concentrations of GPE are required to activate NMDA receptors[2].
| Compound | Target | Assay | IC50 | Reference |
| This compound (GPE) | NMDA Receptor | [3H]glutamate binding displacement | ~17 µM | [2] |
2. Modulation of Acetylcholine Release:
GPE has been observed to potentiate the potassium-evoked release of acetylcholine from cortical slices, suggesting a role in modulating cholinergic neurotransmission, which is critical for cognitive function.
3. Activation of Pro-Survival Signaling Pathways:
GPE promotes neuronal survival and proliferation by activating key intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.
Cyclic Glycine-Proline (cGP): The Regulator of IGF-1 Bioavailability
The primary and most well-documented mechanism of cGP is its ability to modulate the bioavailability and function of IGF-1, a critical hormone for neuronal growth, survival, and metabolism.
1. Competitive Binding to IGFBP-3:
The majority of circulating IGF-1 is bound to IGF-binding proteins (IGFBPs), primarily IGFBP-3, which renders it inactive. cGP, being a metabolite derived from the binding site of IGF-1, retains a high affinity for IGFBP-3[1][3][4]. It competes with IGF-1 for binding to IGFBP-3, thereby increasing the concentration of free, biologically active IGF-1[1][3][4][5]. The molar ratio of cGP to IGF-1 is considered a key indicator of bioavailable and functional IGF-1[3][4].
| Molecule | Binding Partner | Effect | Reference |
| cGP | IGFBP-3 | Competes with IGF-1, increasing free IGF-1 | [1][3][4][5] |
2. Potentiation of IGF-1 Signaling:
By increasing the levels of free IGF-1, cGP effectively potentiates the downstream signaling of the IGF-1 receptor (IGF-1R), which includes the PI3K/Akt and ERK pathways, leading to enhanced neuroprotection and neuronal function.
3. Potential Modulation of BDNF:
Some studies suggest that cGP may also influence the levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity. However, the direct comparative effects of cGP and GPE on BDNF levels require further investigation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of GPE and cGP activities. Below are representative protocols for key experiments.
Protocol 1: Western Blot for pERK and pAkt Activation in Neuronal Cells
Objective: To determine the effect of GPE or cGP on the activation of the ERK and PI3K/Akt signaling pathways.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
GPE and cGP stock solutions
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat cells with various concentrations of GPE or cGP for specified time points (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and prepare them with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Competitive Binding Assay for cGP and IGF-1 to IGFBP-3
Objective: To assess the ability of cGP to compete with IGF-1 for binding to IGFBP-3.
Materials:
-
Recombinant human IGF-1
-
Recombinant human IGFBP-3
-
Cyclic Glycine-Proline (cGP)
-
Biotinylated IGF-1
-
Streptavidin-coated microplates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for detection (e.g., TMB for HRP-conjugated detection)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: If not using pre-coated plates, coat microplate wells with IGFBP-3 overnight at 4°C. Wash the wells with wash buffer.
-
Competitive Binding: In each well, add a fixed concentration of biotinylated IGF-1 and varying concentrations of unlabeled cGP or unlabeled IGF-1 (as a positive control).
-
Incubation: Incubate the plate for 2-4 hours at room temperature with gentle shaking to allow for competitive binding.
-
Washing: Wash the wells thoroughly with wash buffer to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature. Wash the wells again. Add TMB substrate and incubate in the dark until a color develops.
-
Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of cGP or unlabeled IGF-1 in the sample. Construct a competition curve and calculate the IC50 value for cGP.
Protocol 3: Measurement of Acetylcholine Release from Brain Slices
Objective: To measure the effect of GPE on potassium-evoked acetylcholine release from brain tissue.
Materials:
-
Rat or mouse brain (cortex or hippocampus)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
High potassium aCSF (e.g., containing 30 mM KCl)
-
GPE stock solution
-
Superfusion system
-
Fraction collector
-
Acetylcholine assay kit (e.g., ELISA or HPLC-based method)
Procedure:
-
Brain Slice Preparation: Rapidly dissect the brain region of interest in ice-cold aCSF. Prepare coronal slices (e.g., 300-400 µm thick) using a vibratome. Allow the slices to recover in carbogenated aCSF at room temperature for at least 1 hour.
-
Superfusion: Place a brain slice in a superfusion chamber and perfuse with carbogenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Sample Collection: Collect baseline fractions of the superfusate.
-
Stimulation and Treatment: Switch the perfusion to high-potassium aCSF to evoke acetylcholine release and collect the fractions. To test the effect of GPE, pre-incubate the slice with GPE in normal aCSF before and during the high-potassium stimulation.
-
Acetylcholine Quantification: Measure the concentration of acetylcholine in the collected fractions using a sensitive assay method.
-
Data Analysis: Calculate the amount of acetylcholine released during baseline and stimulation conditions, with and without GPE treatment. Express the results as a percentage of baseline release.
Protocol 4: ELISA for Brain-Derived Neurotrophic Factor (BDNF)
Objective: To quantify the levels of BDNF in brain tissue or cell culture media following treatment with cGP.
Materials:
-
Brain tissue homogenates or cell culture supernatants
-
Commercial BDNF ELISA kit (containing pre-coated plates, detection antibody, standards, and other necessary reagents)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare brain tissue homogenates or collect cell culture supernatants as per standard protocols. Ensure samples are free of particulates by centrifugation.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific BDNF ELISA kit. This typically involves:
-
Adding standards and samples to the pre-coated microplate wells.
-
Incubating to allow BDNF to bind to the immobilized antibody.
-
Washing the wells.
-
Adding a biotinylated detection antibody and incubating.
-
Washing the wells.
-
Adding a streptavidin-enzyme conjugate and incubating.
-
Washing the wells.
-
Adding the substrate and incubating for color development.
-
Stopping the reaction.
-
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of BDNF in the samples.
Summary of Key Differences and Concluding Remarks
The distinct mechanisms of GPE and its metabolite cGP offer different therapeutic avenues.
| Feature | This compound (GPE) | Cyclic Glycine-Proline (cGP) |
| Primary Mechanism | Modulation of neurotransmitter systems (NMDA, Acetylcholine) and direct activation of intracellular signaling (PI3K/Akt, ERK). | Regulation of IGF-1 bioavailability through competitive binding to IGFBP-3. |
| Stability | Enzymatically unstable, short half-life. | Metabolically stable, longer half-life. |
| Potency | Effects on NMDA receptors are observed at micromolar concentrations. | Indirectly potentiates IGF-1 signaling, which is highly potent. |
| Therapeutic Target | Direct neuroprotection and neuromodulation. | Restoration of IGF-1 homeostasis, neuroprotection, and metabolic regulation. |
References
- 1. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Profiles of Gly-Pro-Glu (GPE) and Gly-Pro-Arg (GPR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo neuroprotective properties of two tripeptides, Gly-Pro-Glu (GPE) and Gly-Pro-Arg (GPR). The information is compiled from preclinical studies to assist in the evaluation of their therapeutic potential in neurological disorders.
In Vitro Neuroprotective Profiles
The in vitro neuroprotective effects of GPE and GPR have been evaluated in various models of neuronal injury. GPE has shown efficacy in models of excitotoxicity, while GPR has demonstrated potent protective effects in models of amyloid-beta (Aβ) toxicity, relevant to Alzheimer's disease.
A key study directly compared the two peptides in an Aβ-induced toxicity model in cultured rat hippocampal neurons. In this model, GPR demonstrated significant neuroprotective and rescue effects, while GPE's effects were less pronounced.[1]
Quantitative In Vitro Data
| Peptide | Neuronal Culture | Insult | Concentration | Endpoint | Result |
| This compound (GPE) | Rat Hippocampal Neurons | Excitotoxic Insult | Not Specified | Enhanced neuronal survival | Significant protection of CA1-2 hippocampal neurons. |
| Gly-Pro-Arg (GPR) | Rat Hippocampal Neurons | Amyloid-beta (Aβ) | 10-100 µM | LDH Release | Prevented Aβ-mediated increase in LDH release.[1] |
| Gly-Pro-Arg (GPR) | Rat Hippocampal Neurons | Amyloid-beta (Aβ) | 10-100 µM | MTT Reduction | Prevented Aβ-induced inhibition of MTT reduction.[1] |
| Gly-Pro-Arg (GPR) | Rat Hippocampal Neurons | Amyloid-beta (Aβ) | Not Specified | Caspase-3 Activation | Effectively prevented Aβ-mediated activation of caspase-3.[1] |
| Gly-Pro-Arg (GPR) | Rat Hippocampal Neurons | Amyloid-beta (Aβ) | Not Specified | p53 Expression | Prevented Aβ-induced increase in p53-positive cells.[1] |
In Vivo Neuroprotective Profiles
In vivo studies have further elucidated the neuroprotective potential of GPE and GPR in animal models of neurological damage. GPE has been shown to be effective in a rat model of hypoxic-ischemic brain injury, demonstrating a broad therapeutic window and multiple mechanisms of action. Data for the in vivo efficacy of GPR is less extensive and has primarily focused on its potential in Alzheimer's disease models.
Quantitative In Vivo Data
| Peptide | Animal Model | Injury Model | Administration Route | Dose | Endpoint | Result |
| This compound (GPE) | Adult Rat | Hypoxic-Ischemic Brain Injury | Intravenous Infusion | 1.2-120 mg/kg | Neuronal Apoptosis | Reduced both caspase-3-dependent and -independent apoptosis in the hippocampus. |
| This compound (GPE) | Adult Rat | Hypoxic-Ischemic Brain Injury | Intravenous Infusion | 1.2-120 mg/kg | Microglial Proliferation | Inhibited microglial proliferation. |
| This compound (GPE) | Adult Rat | Hypoxic-Ischemic Brain Injury | Intravenous Infusion | 1.2-120 mg/kg | Astrocyte Survival | Prevented the injury-induced loss of astrocytes. |
Signaling Pathways
The neuroprotective effects of GPE and GPR are mediated by distinct signaling pathways. GPE appears to exert its effects through modulation of glutamate receptor signaling and activation of pro-survival pathways, while GPR's primary mechanism involves the inhibition of a key apoptotic pathway.
This compound (GPE) Signaling Pathway
GPE has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. This interaction is thought to trigger downstream signaling cascades that promote neuronal survival. Key pathways activated by GPE include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway, both of which are critical for cell survival, proliferation, and differentiation.
Gly-Pro-Arg (GPR) Signaling Pathway
The neuroprotective mechanism of GPR, particularly in the context of Aβ-induced toxicity, involves the inhibition of the intrinsic apoptotic pathway. GPR has been shown to prevent the activation of caspase-3 and the expression of the tumor suppressor protein p53. This pathway is a central regulator of programmed cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an indicator of metabolic activity and cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with the test compounds (GPE or GPR) and/or the neurotoxic insult for the specified duration.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[2][3][4][5][6]
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Cell Culture and Treatment: Culture and treat cells as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).[7][8][9][10][11]
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Following treatment, harvest and lyse the cells to release intracellular contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the caspase activity.
-
Caspase-3 Reaction: Incubate the cell lysate with a specific caspase-3 substrate (e.g., DEVD-pNA) that releases a chromophore or fluorophore upon cleavage.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. Caspase-3 activity is expressed as fold-change relative to the control group.[1][12][13][14][15]
In Vivo Model
This is a widely used animal model of focal cerebral ischemia that mimics human stroke.
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA.
-
Occlusion: Introduce a filament (e.g., a nylon monofilament) through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (optional): For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-120 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover.
-
Neurological Assessment and Infarct Volume Measurement: At a predetermined time point post-MCAO, assess neurological deficits using a standardized scoring system. The brain is then harvested, sectioned, and stained (e.g., with TTC) to measure the infarct volume.[16][17][18][19]
Conclusion
Both this compound and Gly-Pro-Arg exhibit promising neuroprotective properties, albeit through different mechanisms and in different preclinical models. GPE shows broad-spectrum neuroprotection in excitotoxicity and ischemic models, potentially through modulation of NMDA receptor signaling and activation of pro-survival pathways. In contrast, GPR demonstrates potent efficacy in an Alzheimer's disease model by inhibiting a key apoptotic pathway. Further head-to-head comparative studies in a wider range of neurological injury models are warranted to fully elucidate their relative therapeutic potential. This guide provides a foundational overview to aid researchers and drug development professionals in their evaluation of these two promising neuropeptides.
References
- 1. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Glutamylcysteine Exerts Neuroprotection Effects against Cerebral Ischemia/Reperfusion Injury through Inhibiting Lipid Peroxidation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection, excitotoxicity and NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 1 from Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses | Semantic Scholar [semanticscholar.org]
- 13. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK signaling pathway | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Gly-Pro-Glu: A Guide for Laboratory Professionals
Core Safety and Handling Information
Gly-Pro-Glu is a tripeptide that has been studied for its neuroprotective properties.[1][2] It is typically supplied as a white powder and should be stored at -20°C. Although specific toxicity data for GPE is limited, it is prudent to handle it with the standard care afforded to all laboratory chemicals.
Key Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃O₆ | [3] |
| Molecular Weight | 301.30 g/mol | [3] |
| Form | Powder | |
| Color | White | |
| Storage Temperature | -20°C | |
| WGK (Water Hazard Class) | WGK 3 (Assumed, based on similar compounds) |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is designed to minimize environmental impact and ensure the safety of laboratory personnel.
Experimental Protocol: Disposal of this compound
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty vials and containers that held this compound with a suitable solvent (e.g., water or a solvent in which GPE is soluble).
-
Collect the rinsate for proper disposal as chemical waste.
-
Do not discard empty, unrinsed containers as general waste.
-
-
Management of Unused or Waste this compound:
-
Small Quantities: For small amounts of expired or unused this compound, dissolve the powder in a large volume of water. This solution can then be treated as chemical waste and disposed of according to your institution's and local regulations for non-hazardous chemical waste.
-
Large Quantities: For larger quantities, consult your institution's Environmental Health and Safety (EHS) department for specific guidance. It is generally recommended to dispose of the solid waste directly through a licensed chemical waste contractor.
-
-
Personal Protective Equipment (PPE) Disposal:
-
Dispose of any contaminated PPE, such as gloves and lab coats, in designated laboratory waste containers.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.
-
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in research and development. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.
References
Personal protective equipment for handling Gly-Pro-Glu
Essential Safety and Handling Guide for Gly-Pro-Glu
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with the neuroactive peptide this compound. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is imperative to ensure personal safety and maintain the integrity of your research.[1] The chemical, physical, and toxicological properties of many research peptides may not have been thoroughly investigated, warranting a cautious approach.[2]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| CAS Number | 32302-76-4[3] |
| Molecular Formula | C₁₂H₁₉N₃O₆[3] |
| Molecular Weight | 301.30 g/mol [3] |
| Form | Solid (typically a lyophilized powder)[4] |
| Storage Temperature | -20°C for lyophilized powder[2][4][5] |
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is the first line of defense against potential exposure and contamination. The following PPE is recommended when handling this compound in both solid and solution forms.
| Safety Measure | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][5][6] | Protects eyes from splashes of the peptide solution or airborne particles of the solid compound.[1] |
| Hand Protection | Disposable nitrile gloves.[5][6] | Prevents direct skin contact and potential absorption. Nitrile offers good chemical resistance.[5] |
| Body Protection | A standard laboratory coat.[1][5][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities. Use a dust mask or work in a chemical fume hood when weighing the powder form.[1][6][7] | Minimizes the risk of inhaling the powder, which could cause respiratory irritation.[1][6] |
| Work Area | Well-ventilated laboratory bench or a chemical fume hood.[1] | Ensures any potential dust is safely removed from the breathing zone.[1] |
| Footwear | Closed-toe shoes.[5][6] | Protects feet from potential spills. |
| Hygiene | Wash hands thoroughly after handling.[1] | A fundamental safety practice to prevent accidental ingestion or transfer of the compound.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is essential for experimental accuracy and personal safety. This protocol covers the lifecycle of the peptide from receipt to experimental use.
Receipt and Storage
-
Inspect: Upon receipt, verify the container is intact and properly labeled.[7]
-
Store: Immediately place the lyophilized peptide in a freezer at the recommended temperature of -20°C for long-term stability.[4][5] Keep the vial tightly sealed and protected from light.[7][8]
Preparation and Weighing (Solid Form)
-
Equilibrate: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.[7][8]
-
Work in a Controlled Area: Perform all weighing and handling of the powdered peptide in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[1][6]
-
Use Proper Tools: Use a clean spatula and weighing paper or a weigh boat.
Reconstitution (Dissolution)
-
Select Solvent: Use a sterile solvent as recommended by the supplier, typically sterile bacteriostatic water or a suitable buffer.[5]
-
Dissolve Gently: Add the correct volume of solvent to the vial. Gently swirl or roll the vial to dissolve the peptide completely.[5][9] Avoid vigorous shaking, as this can cause the peptide to denature.[1]
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles that degrade the peptide, divide the solution into single-use aliquots.[5][8] Store these aliquots at -20°C or colder.[8]
Use in Experiments
-
Handle with Care: When using the peptide solution, avoid splashes and spills.[1]
-
Keep Sealed: Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.[1]
The following diagram illustrates the standard operational workflow for handling this compound.
Disposal Plan
As this compound is considered a non-hazardous chemical, disposal should follow institutional guidelines for non-hazardous laboratory waste.[10][11] Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[10]
Unused Material and Solutions
-
Solid Waste: Solid, non-hazardous chemicals may be suitable for disposal in the sanitary landfill. However, they should not be placed in laboratory trash cans but taken directly to outside dumpsters to avoid custodial staff handling chemical waste.[11]
-
Aqueous Solutions: Some institutions may permit the disposal of non-hazardous, water-soluble materials down the sanitary sewer with copious amounts of water.[11][12] Confirm this is acceptable with your local EHS office before proceeding.[11]
Empty Containers
-
Rinsing: Containers that held acutely hazardous chemicals must be triple rinsed, with the rinsate collected as hazardous waste.[13] While this compound is not classified as acutely hazardous, this is a good practice to consider.
-
Disposal: Ensure containers are "RCRA empty," meaning no freestanding liquid remains.[11] Deface or remove the label to indicate the container is empty and no longer contains hazardous material before disposing of it in the regular trash.[11]
Contaminated Materials
-
PPE and Labware: Used gloves, weigh boats, pipette tips, and other contaminated disposable materials should be disposed of according to standard laboratory procedures for non-hazardous solid waste.[14] These items can typically be placed in the regular laboratory trash that is designated for landfill disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. scbt.com [scbt.com]
- 4. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. realpeptides.co [realpeptides.co]
- 6. biovera.com.au [biovera.com.au]
- 7. cosmicpeptides.com [cosmicpeptides.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. peptidedosages.com [peptidedosages.com]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
